Oxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKSCQDJHCMVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060051 | |
| Record name | Ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Oxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16307 | |
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Vapor Pressure |
0.00000006 [mmHg] | |
| Record name | Oxamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16307 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
471-46-5 | |
| Record name | Oxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2770 | |
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| Record name | Ethanediamide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanediamide | |
| Source | EPA DSSTox | |
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| Record name | Oxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBE4M0223E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies and Reaction Mechanisms of Oxamide
Organocatalytic Approaches in Oxamide Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, plays a role in this compound synthesis. mdpi.com One of the earliest examples of organocatalysis involves the formation of this compound. mdpi.comcardiff.ac.uknih.gov
Acetaldehyde-Catalyzed Hydrolysis of Cyanogen (B1215507)
A historical and significant organocatalytic method for this compound synthesis is the hydrolysis of cyanogen (C₂N₂) catalyzed by acetaldehyde (B116499) (CH₃CHO) in aqueous solution. cardiff.ac.uknih.govthieme-connect.comchimia.chcardiff.ac.ukthieme-connect.com Justus von Liebig reported this reaction in 1860, noting that acetaldehyde facilitated the conversion of cyanogen to this compound, whereas the reaction in the absence of acetaldehyde yielded a complex mixture. cardiff.ac.uknih.govthieme-connect.comchimia.chcardiff.ac.ukthieme-connect.com This reaction is considered one of the first examples of organocatalysis, where acetaldehyde acts as a catalyst in substoichiometric amounts (e.g., 20 mol%). cardiff.ac.uk The reaction proceeds with water at room temperature and can achieve a quantitative yield of this compound. thieme-connect.comthieme-connect.com
Mechanistic Investigations via Computational Chemistry
Mechanistic investigations into the acetaldehyde-catalyzed hydrolysis of cyanogen have been conducted, including computational chemistry studies. Early investigations in 1929 proposed a mechanism involving the enolization of acetaldehyde and nucleophilic attack on cyanogen. thieme-connect.comthieme-connect.com However, more recent Density Functional Theory (DFT) calculations have challenged this initial proposal. thieme-connect.comthieme-connect.com Computational studies in 2019 suggested a different mechanism as more likely, involving the simultaneous addition of water and acetaldehyde to cyanogen, followed by a water-assisted proton transfer and tautomerism. thieme-connect.comthieme-connect.com According to this computational analysis, acetaldehyde functions as an organic Lewis acid in this transformation. thieme-connect.comthieme-connect.com
Amidation Reactions for this compound Formation
Amidation reactions, which involve the formation of an amide bond, are common strategies for synthesizing this compound and its derivatives.
Amine Reactions with Oxalyl Halides and Esters
This compound can be synthesized by the reaction of ammonia (B1221849) (or amines for substituted oxamides) with functional derivatives of oxalic acid, such as oxalyl halides or oxalyl esters. google.com
The reaction of oxalyl halides, particularly oxalyl chloride (ClCOCOCl), with ammonia or primary/secondary amines is a common method for forming oxamides. wikipedia.orgfishersci.it This reaction typically involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbons of the oxalyl halide, followed by the elimination of a halide ion. wikipedia.orgfishersci.it The reaction with ammonia yields this compound, while reactions with substituted amines produce N,N'-substituted oxamides. wikipedia.org These reactions are often conducted in the presence of a base to neutralize the acid (HCl) generated as a byproduct. wikipedia.orgfishersci.it
Oxalyl esters, such as dimethyl oxalate (B1200264), also react with ammonia to produce this compound and the corresponding alcohol (methanol in the case of dimethyl oxalate). google.com This transamidation reaction involves the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the alkoxy group. google.com This method has been employed in industrial processes for this compound production. google.com
Oxidative Amidation Strategies
Oxidative amidation strategies represent another approach to construct the this compound core. These methods typically involve the formation of the amide bond under oxidizing conditions. Recent research has explored metal-free oxidative amidation reactions for the synthesis of unsymmetrical oxamides. researchgate.netresearchgate.net For instance, a method utilizing hydrogen peroxide (H₂O₂) as an oxidant has been developed for the oxidative amidation of 2-oxoaldehydes with amines, yielding unsymmetrical oxamides in good yields at room temperature. researchgate.netresearchgate.net This approach offers a potentially greener route compared to methods requiring metal catalysts.
Emerging Synthetic Pathways and Catalysis
Transition Metal-Catalyzed Processes
Transition metals, particularly copper and palladium, play a significant role in the synthesis of this compound and substituted oxamides. These catalysts facilitate various transformations, including amination, amidation, and carbonylation reactions.
Copper-catalyzed reactions have been explored for the synthesis of this compound derivatives. For instance, N,N'-substituted oxamides can act as supporting ligands in copper-catalyzed amination and amidation of aryl halides, including less reactive aryl chloride substrates, via the Ullmann-Goldberg reaction. wikipedia.org Copper catalysis is also involved in the synthesis of α-ketoamides using water and dioxygen as oxygen sources, a process that involves the hydroamination of alkynes, hydration of a vinyl-Cu complex, and subsequent oxidation. rsc.org Furthermore, this compound-based ligands have been synthesized and their coordination behavior with copper(II) ions has been investigated. researchgate.net
Palladium catalysis is another important route for this compound synthesis and related reactions. Palladium complexes can catalyze the oxidative carbonylation of amines with carbon monoxide, leading to the formation of oxamides and ureas. nih.govcdnsciencepub.com This approach has been utilized in a two-step process for the selective synthesis of ethylene (B1197577) glycol from carbon monoxide, where the first step involves the palladium-catalyzed oxidative carbonylation of an amine to form an this compound intermediate, followed by ruthenium-catalyzed hydrogenation of the this compound. nih.govresearchgate.net Palladium(II)-catalyzed direct synthesis of polymers with this compound and urea (B33335) linkages from diamines and carbon monoxide under oxidative conditions using iodine as a promoter has also been reported. osti.govacs.orgacs.org Chiral this compound-phosphine ligands have been developed for palladium-catalyzed asymmetric allylic amination reactions, where the carbonyl coordination to palladium is crucial for controlling the regio- and enantioselectivity. rsc.org
| Catalyst System | Reaction Type | Substrates | Products | Notes | Source |
| Cu / N,N'-substituted this compound ligands | Amination and amidation of aryl halides | Aryl halides, N-nucleophiles | Aminated/Amidated aryl compounds | Effective with aryl chlorides; Ullmann-Goldberg type reactions. wikipedia.orgmdpi.com | wikipedia.orgmdpi.com |
| Cu | Synthesis of α-ketoamides | Alkynes, amines, H₂O, O₂ | α-Ketoamides | Tandem reaction; H₂O and O₂ as oxygen sources. rsc.org | rsc.org |
| Pd / Iodide ion / O₂ | Oxidative carbonylation of amines | Primary and secondary amines, CO | Oxamides, ureas | Oxamides formed in excellent yields with secondary amines. cdnsciencepub.com | cdnsciencepub.com |
| Pd / Ru | Synthesis of ethylene glycol via this compound intermediate | CO, H₂, amine | Ethylene glycol | Two-step process: Pd-catalyzed carbonylation, Ru-catalyzed hydrogenation. nih.govresearchgate.net | nih.govresearchgate.net |
| Pd(II) / Iodine | Synthesis of polymers with this compound/urea linkages | Diamines, CO | Polyoxamides, polyureas | Ratio of linkages dependent on iodine concentration. acs.org | acs.org |
| Chiral Pd / this compound-phosphine ligands | Asymmetric allylic amination | Vinyl benzoxazinones, alkylamines | Enantiomerically enriched aminoallyl anilines | Carbonyl coordination crucial for selectivity. rsc.org | rsc.org |
Novel Reaction Conditions and Green Chemistry Approaches
Novel reaction conditions and green chemistry principles are being applied to the synthesis of this compound to improve sustainability and efficiency.
One green chemistry approach involves the synthesis of this compound from green hydrogen and atmospheric nitrogen to produce ammonia, which is then reacted with an oxalate intermediate derived from captured CO₂. cleantechnica.com This two-step synthesis, utilizing green ammonia and CO₂, represents a significant effort towards reducing the environmental footprint of fertilizer production. cleantechnica.comchemengconsulting.com
Metal-free oxidative amidation reactions have also been developed for the synthesis of unsymmetrical oxamides. For example, a novel and green method utilizes H₂O₂ or cumyl hydroperoxide (CHP) to promote the oxidative amidation of 2-oxoaldehydes with amines at room temperature under metal-free conditions, yielding the corresponding oxamides in good yields with broad substrate scope. researchgate.net
Continuous gas phase synthesis methods for this compound have been developed to address limitations of batch processes, such as long reaction times and lower capacity. google.com These methods, often utilizing fluidized-bed reactors, can achieve high conversion rates of oxalic ester aminolysis and produce this compound with high purity. google.com
Other novel approaches include the use of this compound derivatives as extractants for rare earth elements, with synthesis conditions being mild and suitable for industrial production. patsnap.com The this compound of 1H-benzotriazole has also been employed in chemiluminescence demonstrations, highlighting its utility in specific applications and its synthesis without the need for sacrificial bases, aligning with green chemistry principles. unirioja.esacs.orgacs.org
Mechanism of Formation of Substituted Oxamides
The mechanism of formation of substituted oxamides varies depending on the synthetic route employed. In general, the formation involves the creation of amide bonds between an oxalic acid derivative and amine or ammonia equivalents.
In the reaction between arylamines and selenium dioxide in acetonitrile, this compound formation was observed as a result of solvent oxidation. beilstein-journals.org A possible mechanism involves the acid-catalyzed conversion of aniline (B41778) into acetanilide (B955) using acetonitrile, followed by α-CH oxidation with SeO₂ to give 2-oxo-N-phenylacetamide, which then undergoes Schiff base formation with aniline. Subsequent α-CH oxidation of the Schiff base with SeO₂ yields the this compound. beilstein-journals.org
The synthesis of oxamides from the reaction between dimethyl oxalate and ammonia involves an aminolysis reaction. chemicalbook.com This process typically occurs in a liquid phase, with methanol (B129727) often used as a solvent. Dimethyl oxalate reacts with ammonia to produce this compound and methanol. chemicalbook.com The mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon of dimethyl oxalate, followed by the elimination of methanol.
In transition metal-catalyzed oxidative carbonylation of amines, the mechanism involves the coordination of the amine and carbon monoxide to the metal center, followed by insertion of CO into the metal-nitrogen bond and subsequent steps leading to the formation of the this compound linkage. For palladium-catalyzed oxidative carbonylation, the mechanism can involve the oxidative coupling of amines with CO. cdnsciencepub.com
The formation of N-substituted amidoximes, which are related to oxamides, from amides and hydroxylamine (B1172632) involves activation of the amide and subsequent nucleophilic attack by hydroxylamine. rsc.org While not directly the formation of oxamides, this illustrates mechanistic principles of amide functionalization.
In the context of palladium-catalyzed asymmetric allylic amination using this compound-phosphine ligands, the mechanism involves the coordination and oxidative addition of the substrate to palladium, followed by decarboxylation and nucleophilic attack by the amine. rsc.org The carbonyl group of the this compound ligand plays a crucial role in directing the reaction and controlling selectivity through coordination to the palladium center. rsc.org
Mechanisms for amide formation in general, such as the reaction between acid chlorides and amines, involve nucleophilic acyl substitution. libretexts.org While this compound is a diamide, the fundamental principles of amide bond formation are relevant.
The formation of substituted oxamides can also occur through the reaction of 2-oxoaldehydes with amines under oxidative conditions. researchgate.net The metal-free H₂O₂ or CHP-promoted oxidative amidation likely involves the oxidation of the aldehyde to a carboxylic acid derivative followed by amidation, or a direct oxidative coupling mechanism. researchgate.net
Chemical Derivatives of Oxamide: Synthesis and Functionalization Research
N,N'-Disubstituted Oxamides and Their Synthesis
N,N'-disubstituted oxamides are derivatives where the hydrogen atoms on the nitrogen atoms of oxamide are replaced by other functional groups. These compounds serve as supporting ligands in catalytic reactions, such as the copper-catalyzed amination and amidation of aryl halides. wikipedia.org
Traditional methods for synthesizing N,N'-disubstituted oxamides often involve the reaction of oxalyl chloride with the desired amine. mdpi.com More recent approaches include the catalytic carbonylation of amines. mdpi.com Another method involves the reaction of a diester oxalate (B1200264), such as diethyloxalate or dimethyloxalate, or oxalyl chloride with an amine to generate the N,N'-disubstituted this compound. mdpi.comgoogleapis.comgoogle.com For instance, N,N'-dipropylthis compound can be synthesized by reacting diethyloxalate with n-propylamine in ethanol. mdpi.com Similarly, N,N'-dimethoxy-N,N'-dimethylthis compound has been synthesized from diethyl oxalate or diphenyl oxalate and N,O-dimethylhydroxylamine hydrochloride in the presence of a base like sodium methoxide. google.com The reaction of N,N'-diacetylthis compound with amines like aniline (B41778) or n-butylamine in methanol (B129727) has also been reported for the preparation of N,N'-disubstituted oxamides. googleapis.com
Research has also explored the synthesis of N,N'-disubstituted dithiothis compound (B146897) derivatives, which are sulfur analogs of oxamides. google.comacs.orgresearchgate.net These can be prepared by reacting diester oxalate or oxalyl chloride with an amine, followed by treatment with a sulfurization reagent. google.com
Oxamic Acid Derivatives Research
Oxamic acid is the monoamide of oxalic acid, with the formula NH₂C(O)COOH. wikipedia.orgnih.gov Oxamic acid derivatives are compounds containing this functional group and have been investigated for various applications, including medicinal and biological contexts. mdpi.comontosight.ai
Research into oxamic acid derivatives includes their potential as therapeutic agents, often due to their ability to inhibit certain enzymes or interact with biological molecules. ontosight.ai For example, oxamic acid is known to inhibit lactate (B86563) dehydrogenase A. wikipedia.org Sodium oxamate, a salt of oxamic acid, has shown implications as an anticancer compound by inhibiting lactate dehydrogenase in certain cancer cells. fishersci.ca
The synthesis of oxamic acid derivatives can involve the reaction of amines with oxalic acid monoester derivatives. rsc.org For instance, N-(4-isoxazolylthiazol-2-yl)oxamic acid derivatives, explored for their antianaphylactic activity, were synthesized by reacting an aminothiazole with an oxalic acid monoester chloride. nih.gov Another example is the synthesis of p-anisidine (B42471) oxamic acid, which has been used as a ligand in the formation of metal complexes. jetir.org
Oxamic acids can also serve as precursors for generating carbamoyl (B1232498) radicals through decarboxylation, which can then participate in various radical reactions, including cyclization for the synthesis of heterocycles. rsc.org This approach offers a method for synthesizing nitrogen-containing organic molecules. rsc.org
Hybrid this compound Structures and Their Design
Hybrid this compound structures involve molecules that combine the this compound moiety with other pharmacophores or structural units to achieve enhanced or novel properties. The design of such hybrid molecules is a strategy in drug discovery, aiming to combine the activities of different functional groups. researchgate.netnih.gov
An example of research in this area is the synthesis of this compound-hydrazone hybrid derivatives. researchgate.netnih.govmui.ac.irdntb.gov.ua These compounds incorporate both this compound and hydrazone functionalities within a single molecule. researchgate.netnih.gov Such hybrid structures have been synthesized and evaluated for potential biological activities, including anticancer properties. researchgate.netnih.govmui.ac.irdntb.gov.ua Research has shown that these hybrid molecules can exhibit significant anti-proliferative effects on cancer cell lines, potentially acting as dual anticancer agents. researchgate.netnih.govmui.ac.irdntb.gov.ua
While the search results touched upon "hybrid structures" in a broader engineering context iitk.ac.in, the specific research on chemical hybrid this compound structures focuses on combining the this compound functional group with other chemical moieties for targeted applications, particularly in medicinal chemistry.
Functional Group Integration and Structural Modulation
The integration of various functional groups into the this compound structure and the modulation of its structure are key aspects of developing new this compound-based compounds with tailored properties. The presence of the this compound functional group allows for diverse chemical modifications and interactions. masterorganicchemistry.com
The this compound structure, with its amide linkages, can participate in hydrogen bonding, influencing the compound's physical properties and its interactions with other molecules or biological systems. mdpi.comcymitquimica.com The ability to substitute the hydrogen atoms on the nitrogen atoms and the carbon atoms of the ethanediamide backbone allows for the introduction of a wide array of functional groups, such as alkyl, aryl, alkoxy, and heterocyclic groups. mdpi.comgoogle.comgoogle.comontosight.ai
Research demonstrates the impact of functional group integration on the properties and potential applications of this compound derivatives. For instance, the introduction of specific groups in oxamic acid derivatives can influence their solubility, reactivity, and biological activity. ontosight.ai The design and synthesis of N,N'-diphenyl oxalamide derivatives with various substituents have been explored for their anticonvulsant activity, highlighting how structural modulation impacts biological effects. nih.gov
Furthermore, this compound itself has been used as a chemical modifier to tailor the properties of other materials, such as graphitic carbon nitride (g-C₃N₄) nanostructures. researchgate.net By incorporating this compound during the synthesis of g-C₃N₄, researchers were able to modify its surface topography, enhance light absorption, and tune its nanostructure, leading to improved photocatalytic performance. researchgate.net This exemplifies how the integration of the this compound structure can modulate the properties of composite materials.
The functionalization of this compound through the addition of various groups allows for the exploration of structure-activity relationships and the design of compounds with specific desired characteristics for applications in diverse fields like catalysis, materials science, and medicinal chemistry.
Coordination Chemistry and Metal Oxamide Complex Research
Oxamide as a Ligand in Transition Metal Coordination
Oxamides can function as ligands in coordination chemistry, forming complexes with transition metals. ontosight.ai The coordination behavior of this compound derivatives is influenced by the substituents on the nitrogen atoms and the reaction conditions. For instance, N,N'-bis(pyridin-3-ylmethyl)oxalamide has been shown to coordinate with a variety of transition metal ions, including Cu(II), Zn(II), Ni(II), Ag(I), Au(I), Co(II), and Pd(II), typically through the pyridine (B92270) nitrogen atoms researchgate.net. This compound dioxime (H₂oxado) can act as a neutral ligand, coordinating to metal centers like Ni(II) and Co(II) through its imino nitrogen atoms, forming tris-chelated complexes with pseudo-octahedral geometry around the metal ion cognizure.comscirp.org. Substituted oxamides, such as N,N'-bis(3-carboxypropyl)dithio-oxamide, also exhibit potential in metal coordination ontosight.ai. Schiff bases derived from oxaldiamide can function as tetradentate ligands, forming octahedral complexes with metal ions like Zn(II) tandfonline.com.
Synthesis and Characterization of this compound-Metal Complexes
The synthesis of this compound-metal complexes often involves the reaction of this compound ligands or their derivatives with metal salts. Various synthetic strategies are employed, including direct reaction and template synthesis. For example, poly(ethylene this compound-N,N′-disuccinate) (PEODS) metal complexes have been synthesized by the reaction of the polymeric ligand with hydrated metal acetates of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) tandfonline.com. Template synthesis has been used to prepare metal complexes with macrocyclic ligands containing this compound units, involving metal ions such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II) researchgate.netasianpubs.org.
Characterization of these complexes is typically performed using a range of analytical techniques. Elemental analysis is used to determine the composition of the complexes tandfonline.comresearchgate.netuokerbala.edu.iqtandfonline.com. Spectroscopic methods such as UV-Visible, FT-IR, ¹H-NMR, and ESR spectroscopy provide information about the electronic structure, bonding, and geometry of the complexes tandfonline.comresearchgate.netuokerbala.edu.iq. Magnetic susceptibility measurements are employed to investigate the magnetic properties and interactions between metal centers tandfonline.comresearchgate.netuokerbala.edu.iqtandfonline.com. X-ray diffraction analysis, when single crystals are available, provides detailed structural information, including coordination geometry and crystal packing cognizure.comscirp.org. Thermal analysis can also be used to study the thermal stability of the complexes cognizure.comtandfonline.com.
Catalytic Applications of Metal-Oxamide Complexes
Metal-oxamide complexes have shown promise in various catalytic applications. For instance, manganese complexes bearing chiral this compound ligands have been explored as catalysts for the asymmetric transfer hydrogenation of ketones, demonstrating high enantioselectivity researchgate.net. Oxalamide derivatives have been identified as precursors for chemicals like ethylene (B1197577) glycol, and ruthenium catalysts have been used in the hydrogenation of oxalamides researchgate.net. While the search results highlight catalytic applications of metal complexes with ligands related to this compound, such as oxalamides and dithiothis compound (B146897) derivatives researchgate.nettandfonline.comuokerbala.edu.iqresearchgate.netsemanticscholar.org, direct catalytic applications solely of complexes formed from the parent this compound compound were less explicitly detailed within the provided snippets. However, the broader class of this compound-based ligands clearly contributes to the development of catalysts for various organic transformations, including hydrogenation and potentially other reactions.
Supramolecular Assemblies Involving this compound Coordination
The ability of oxamides to engage in coordination with metal ions and form hydrogen bonds makes them valuable building blocks for the construction of supramolecular assemblies. ontosight.ai Metal-oxamide complexes can serve as nodes or linkers in the formation of extended structures, including coordination polymers and discrete metallacycles. The supramolecular coordination chemistry of aromatic polyoxalamide ligands with transition metal ions has been investigated for the design of metallosupramolecular assemblies with interesting structural and magnetic properties researchgate.net. Oxamidato-bridged complexes can be used to form supramolecular structures like metallarectangles researchgate.net. Hydrogen bonding and π-π stacking interactions, in conjunction with coordination bonds, contribute to the formation of intricate three-dimensional supramolecular networks in complexes involving this compound derivatives scirp.orgmdpi.com. These supramolecular assemblies have potential applications in fields such as molecular magnetism and the development of functional materials researchgate.net.
Compound Names and PubChem CIDs
Materials Science Research Applications of Oxamide
Polyoxamides: Synthesis, Characterization, and Performance
Polyoxamides, a class of polyamides containing the oxalyl unit in their main chain, are of interest due to their potentially high thermal stability, mechanical strength, and chemical resistance. spe-stx.org
Polycondensation Techniques for Polyoxamide Synthesis
The synthesis of polyoxamides typically involves polycondensation reactions. Traditional methods used for polyamides, such as the melt polycondensation of diamine oxalates, can be challenging for polyoxamides due to the thermal decomposition of both oxalic acid and the resulting polymer at elevated temperatures required for melting. acs.org Slow thermal decomposition has also been observed in the preparation of polyoxamides via the ring-opening polymerization of cyclic oxamides. researchgate.net Interfacial polycondensation using diacid chlorides has also faced limitations due to rapid hydrolysis of the diacid chloride. acs.org
More recent research has explored alternative routes to overcome these challenges and achieve high molecular weight polyoxamides with improved properties. A two-step polymerization procedure, involving pre-condensation in solution followed by solid-state polycondensation (SSP), has been successfully employed for the synthesis of high molecular weight poly(pentamethylene this compound) (PA52) from dibutyl oxalate (B1200264) and 1,5-pentanediamine. spe-stx.orgulprospector.comresearchgate.netresearchgate.net This method has been reported to yield PA52 with a weight-average molecular weight of 4.3 × 10⁴ and a melting point of 301 °C. researchgate.net Spray/solid-state polycondensation is another technique that has been utilized for the synthesis of poly[1,3-bis(aminomethyl)cyclohexanethis compound] (PBAC2), resulting in polyoxamides with a weight average molecular weight of 1.35 x 10⁵. epa.gov Melt polycondensation has also been used in the synthesis of bio-based nonisocyanate thermoplastic polythis compound-ureas (POXAUs) from hexanedithis compound-diester and poly(propylene glycol) diamine, followed by chain extension. researchgate.netacs.org
Structure-Property Relationships in Polyoxamides
The properties of polyoxamides are significantly influenced by their chemical structure, particularly the length and nature of the diamine segment and the presence of the rigid oxalyl unit. The high density of hydrogen bonds within the polythis compound structure, attributed to the this compound groups, plays a crucial role in their properties, contributing to excellent dimensional stability. spe-stx.org
Studies on poly(pentamethylene this compound) (PA52) have shown that it exhibits a high melting temperature, good mechanical properties, low water absorption, and excellent crystallization characteristics. spe-stx.orgulprospector.com Compared to commercially available polyamides like PA6, PA52 demonstrates a significantly higher storage modulus at temperatures below 130°C, which is linked to the high density of hydrogen bonds providing better stability at elevated temperatures. spe-stx.org
The melting temperatures of even polyoxamides have been shown to increase with a reduction in the methylene/amide ratio. acs.org The incorporation of flexible segments, such as poly(propylene oxide), into polythis compound-ureas can influence their thermal and mechanical properties, resulting in materials with varying melting temperatures, glass transition temperatures, tensile strengths, and elongation at break. researchgate.net
Thermal Stability and Degradation of Polyoxamides
Polyoxamides generally exhibit high thermal stability. Some polyoxamides can be subjected to elevated temperatures up to 250°C or higher without apparent degradation. google.com For certain polydiorganosiloxane polythis compound copolymers, heating in a thermogravimetric analyzer in air has shown less than 10% weight loss when scanned up to 350°C. google.com
However, achieving high molecular weight polyoxamides through melt polymerization can be challenging due to thermal decomposition occurring at the high temperatures required. acs.orggoogle.com Decomposition of some polyoxamides has been observed to occur mostly in the 400–475°C interval, with the thermal stability being comparable to conventional polyamides. acs.org The initial decomposition temperature of some polythis compound-ureas has been reported to be over 242°C. researchgate.net Another polythis compound, PBAC2, synthesized via spray/solid-state polycondensation, showed an initial degradation temperature of 417°C, suggesting higher thermal stability compared to commercial polyamide 6 (Td = 378°C). epa.gov
Thermal degradation processes in polyoxamides have been investigated using techniques such as mass spectrometry. researchgate.netacs.org The decomposition pathways can vary depending on the specific structure of the polythis compound. For instance, a polythis compound derived from oxalic acid and ethylenediamine (B42938) has been shown to decompose via a β C-H hydrogen transfer process. researchgate.net
Bio-based Polythis compound Development and Evaluation
The development of bio-based polyoxamides is an active area of research, driven by the increasing demand for sustainable materials. spe-stx.orgbio-sourced.com Renewable resources are being explored as sources for monomers used in polythis compound synthesis. For example, 1,5-pentanediamine (cadaverine), a potential renewable alternative to hexamethylenediamine, can be used to produce a variety of bio-based polyoxamides. spe-stx.orgulprospector.com
Bio-based poly(pentamethylene this compound) (PA52) has been synthesized from dibutyl oxalate and 1,5-pentanediamine, demonstrating properties comparable to or surpassing those of petroleum-based polyamides like PA6 and PA66, including high melting temperature, good mechanical properties, and low water absorption. spe-stx.orgulprospector.comresearchgate.net The use of bio-based monomers can also introduce special structural features to the resulting polymers. researchgate.net
Evaluation of bio-based polyoxamides involves characterizing their molecular structure, thermal properties, mechanical performance, and water absorption, often using techniques such as FTIR, ¹H-NMR, DSC, TGA, and tensile testing. researchgate.netresearchgate.net Research findings indicate that bio-based polyoxamides can exhibit excellent thermal and mechanical properties, making them promising sustainable alternatives for various applications. spe-stx.orgresearchgate.netresearchgate.net
Here is a table summarizing some properties of reported polyoxamides:
| Polymer Type | Synthesis Method | Molecular Weight (Mn or Mw) | Melting Temperature (°C) | Initial Decomposition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Water Absorption | Reference |
| Bio-based Thermoplastic Polythis compound-Ureas | Melt Polycondensation, Chain Ext | Up to 29900 g mol⁻¹ (Mn) | 148 - 156 | Over 242 | Up to 60 | 8 - 16 | Not specified | researchgate.net |
| Poly(pentamethylene this compound) (PA52) | Two-step (Solution/SSP) | 4.3 × 10⁴ (Mw) | 301 | Not specified | Good | Not specified | Low | researchgate.net |
| Poly[1,3-bis(aminomethyl)cyclohexanethis compound] (PBAC2) | Spray/Solid-state Polycondensation | 1.35 x 10⁵ (Mw) | 318 | 417 | Not specified | Not specified | 2.8 wt % | epa.gov |
Advanced Material Formulations
This compound and its derivatives are also explored in the formulation of advanced materials, leveraging their ability to participate in non-covalent interactions, particularly hydrogen bonding, to create ordered structures.
Hydrogen-Bonded Networks and Self-Assembly in Materials
Oxamides are known for their ability to act as self-complementary hydrogen bonding molecules, capable of both donating and accepting two hydrogen bonds. mdpi.com This property allows this compound groups to participate in persistent self-assembly behavior, leading to interesting hydrogen bonding motifs with applications in materials science. mdpi.com
This compound itself has been shown to form self-assembled monolayers consisting of a hydrogen-bonded network, making it a useful research tool in crystal engineering. chemeurope.comwikipedia.org Derivatives of this compound, such as N,N′-dialkyloxamides, exhibit typical N-H···O hydrogen bond interactions in their crystal packing, forming R₂²(10) motifs. mdpi.com
In metal complexes, this compound oxime ligands can participate in hydrogen bonding interactions that drive the formation of supramolecular assemblies. For instance, nickel(II) and palladium(II) complexes of alkyl-substituted this compound oximes have been shown to self-assemble through hydrogen bonds involving the oximic oxygen atoms and amino nitrogen atoms, leading to the formation of infinite tubular channels. psu.edu These self-assembled structures with tunable pore sizes have potential applications in areas like gas storage.
Oxamidato-bridged metal complexes can also serve as building blocks for the construction of supramolecular architectures through self-assembly processes. acs.orgrsc.org These assemblies, such as metallarectangles, are formed via coordination-driven self-assembly and can exhibit interesting properties like guest binding ability. acs.org The ability of oxamides to form hydrogen bonds and stabilize specific molecular arrangements also makes them useful as building blocks in materials chemistry for the synthesis of polymers and as components in liquid crystals. ontosight.ai
This compound as a Component in Liquid Crystals
Research indicates that this compound-based compounds can be used as building blocks in materials chemistry, including as components in liquid crystals. ontosight.ai Their ability to form hydrogen bonds and stabilize specific molecular arrangements is a key factor in this application. ontosight.ai
Stabilization of Nitrocellulose Preparations
This compound is used as a stabilizer for nitrocellulose preparations. chemeurope.comatamanchemicals.comcymitquimica.comfishersci.cafishersci.sechemicalbook.com This application leverages this compound's stability and its ability to interact within the nitrocellulose matrix. chemeurope.comatamanchemicals.comcymitquimica.comfishersci.cafishersci.sechemicalbook.com
This compound in Polymer Production and as Plasticizers/Stabilizers
This compound serves as a building block in the synthesis of polymers. ontosight.aichemimpex.com It can be used as a monomer in the production of various polymers, potentially enhancing their thermal and mechanical properties for high-performance applications. chemimpex.com this compound derivatives have also been explored as intermediates for polymers and as polymer stabilizers. google.com For instance, this compound groups have been incorporated into the backbone of polymers like poly(pentamethylene this compound) (PA52), a bio-based polyamide exhibiting high temperature resistance, excellent crystallizability, and low water absorption. spe-stx.orgresearchgate.net Research also shows the use of this compound groups in modifying rigid polyurethane foams, leading to improved properties such as low water uptake, good heat-insulating properties, and decreased flammability. researchgate.net In polymer systems, this compound-based hindered amine light stabilizers (HALS) have been developed and bound to polymer phases to improve weatherability by inhibiting degradation. cnrs.fr
Energetic Materials and Propellant Research
This compound plays a significant role in the field of energetic materials, particularly as a burn rate suppressant in solid rocket propellants and in studies concerning thermal decomposition for propellant applications.
This compound as a Burn Rate Suppressant in Solid Rocket Propellants
This compound is recognized as a high-performance burn rate suppressant in ammonium (B1175870) perchlorate (B79767) composite propellants (APCP). atamanchemicals.comcymitquimica.comfishersci.cafishersci.sechemicalbook.commit.eduresearchgate.net Its inclusion in propellant formulations helps to decrease the burning rate. nakka-rocketry.net Studies have shown that varying the concentration of this compound can effectively tailor the burn rate of propellants. For example, in ammonium perchlorate propellants, varying this compound content from 0% to 20% resulted in burn rates ranging from 4 mm/s to 1 mm/s at 1 MPa. mit.eduresearchgate.netmit.eduresearchgate.net The use of this compound in concentrations of 1-3 wt% has been shown to slow the linear burn rate with minimal impact on propellant specific impulse. atamanchemicals.com Compared to other burn rate suppressants like melamine (B1676169) and urea (B33335), this compound has been found to be superior in some studies, although it may show a higher pressure index. icm.edu.pl this compound acts as a coolant in propellants, decreasing the decomposition rate of the propellant surface. mit.edu
The following table illustrates the effect of this compound concentration on the burn rate of ammonium perchlorate propellants:
| This compound Content (% by mass) | Burn Rate (mm/s at 1 MPa) | Source |
| 0 | 4 | mit.eduresearchgate.netmit.eduresearchgate.net |
| 20 | 1 | mit.eduresearchgate.netmit.eduresearchgate.net |
Thermal Decomposition Studies for Propellant Applications
Thermal decomposition studies of this compound and this compound-doped propellants provide insight into its mechanism as a burn rate suppressant. Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to study the behavior of this compound with temperature. polimi.itresearchgate.netresearchgate.net Studies have noted that the thermal decomposition of this compound exhibits endothermic effects. polimi.itresearchgate.netresearchgate.net Research suggests that this compound acts on both the condensed and gas phases during combustion. polimi.itresearchgate.net Kinetic investigations have further supported the mechanism of this compound's action on the decomposition of solid propellants, indicating an inhibition effect on decomposition stages. researchgate.net
Biological and Pharmaceutical Research of Oxamide and Its Derivatives
Biological Activities and Mechanisms of Action
The biological activities of oxamide derivatives are often attributed to their ability to interact with specific enzymes or disrupt essential biological pathways. The structural versatility of the this compound core allows for the synthesis of numerous derivatives with modified properties and enhanced biological effects.
Enzyme Inhibition Studies (e.g., α-Glucosidase, Lipoxygenase, Cholinesterases)
This compound derivatives have been investigated for their potential to inhibit various enzymes, which could have therapeutic implications.
α-Glucosidase Inhibition: Studies have explored this compound derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of α-glucosidase can help regulate blood glucose levels, making it a target for managing type 2 diabetes. Some oxalamides have been noted for their potential as antidiabetic drugs. researchgate.net
Lipoxygenase Inhibition: Research has also focused on the lipoxygenase inhibitory activity of synthesized this compound ligands. One study indicated that while unsubstituted this compound did not show significant lipoxygenase inhibition, synthesized this compound derivatives exhibited good inhibitory activities. nih.gov Molecular docking studies have been employed to understand the binding interactions of these oxamides with lipoxygenase. nih.gov
Cholinesterase Inhibition: this compound and fumaramide (B1208544) derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. Some this compound derivatives showed considerable inhibitory activities against these cholinesterases. researchgate.netnih.gov Molecular docking studies have been used to investigate the binding modes of these compounds to the enzymes. researchgate.net
Antimicrobial and Antifungal Investigations
This compound derivatives have shown promise as antimicrobial and antifungal agents. Compounds belonging to the this compound class are known for their diverse biological activities, including antibacterial and antifungal properties. ontosight.aiontosight.aiontosight.ai
Studies have investigated the antimicrobial and antifungal activity of this compound isolated from natural sources, such as the seed extracts of Peganum harmala. This compound isolated from P. harmala seeds demonstrated activity against Candida albicans, Klebsiella pneumonia, and Pseudomonas aeruginosa in Minimum Inhibitory Concentration (MIC) studies. ijariit.comijariit.com
Certain this compound derivatives, such as this compound, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-, have also been reported to exhibit antimicrobial properties. ontosight.ai
Anticancer and Cytotoxicity Research
The anticancer and cytotoxic potential of this compound derivatives has been a significant area of research. Oxamides are known for their diverse biological activities, including anticancer properties. ontosight.ai
Hybrid molecules combining this compound and hydrazone moieties have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.netnih.govmui.ac.ir Some of these hybrid compounds have shown significant in vitro anti-proliferative effects on specific cancer cell lines, such as human adenocarcinoma breast cancer (MDA-MB-231) and mouse mammary tumor (4T1) cells, which are models for triple-negative breast cancer. nih.govresearchgate.netmui.ac.ir
Research has explored the mechanisms by which this compound derivatives exert their anticancer effects, including the induction of apoptosis and cell cycle arrest. researchgate.netkg.ac.rsresearchgate.net For instance, one study reported that a specific this compound derivative induced apoptosis and G0/G1 cell cycle arrest in MDA-MB-231 cells. kg.ac.rs Another study on a hydrazone-oxamide hybrid indicated its ability to induce necroptotic cell death in triple negative breast cancer cells. nih.govresearchgate.net
Some this compound derivatives may exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs). ontosight.ai
Anti-inflammatory Properties
This compound derivatives have also been investigated for their anti-inflammatory properties. Some studies have aimed at evaluating the anti-inflammatory action of certain this compound derivatives. ekb.egnih.govresearchgate.net These investigations have sometimes involved the synthesis of new this compound derivatives designed to incorporate moieties found in known anti-inflammatory drugs. ekb.egnih.gov Preliminary pharmacological testing of some N,N'-oxamides has revealed promising anti-inflammatory activity. nih.govresearchgate.net this compound, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-, is another example of an this compound derivative reported to possess anti-inflammatory activities. ontosight.ai
Antiviral and Anti-HIV Activities
The antiviral potential of this compound derivatives, including activity against HIV, has been explored. Oxamides are known for their diverse biological activities, including antiviral properties. ontosight.ai
Some studies have investigated this compound-based compounds as potential inhibitors targeting the CD4-binding site of HIV-1 to prevent viral entry into cells. nih.gov While certain oxalamide compounds have shown antiviral activity in single-cycle and multi-cycle HIV-1 inhibition assays, the basic this compound structure itself did not show significant anti-HIV-1 replication effects in some studies. nih.gov For example, one study found that this compound did not show any significant effect on HIV-1 replication in infected H9 cells, unlike some structurally related compounds. nih.gov However, other research suggests that this compound derivatives may hold potential as antiviral drugs targeting pathways involved in HIV infection. wisdomlib.org
Pharmacological Potential and Therapeutic Development
The diverse biological activities exhibited by this compound and its derivatives highlight their pharmacological potential and their relevance in therapeutic development. This compound's role in drug synthesis is considered crucial, particularly in addressing healthcare challenges such as chronic diseases. dataintelo.com The pharmaceutical industry utilizes this compound as an essential intermediate in the manufacturing of various pharmaceutical compounds. dataintelo.com
Research into this compound derivatives is ongoing, with scientists exploring their pharmacological properties and potential uses. ontosight.ai This includes in vitro and in vivo studies to assess efficacy and other relevant factors. ontosight.ai The trend towards personalized medicine and targeted therapies is also creating new opportunities for this compound in pharmaceutical applications. dataintelo.com
The ability of this compound derivatives to inhibit key enzymes, exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities underscores their potential as lead compounds for the development of new therapeutic agents. Further research and experimentation are necessary to fully elucidate the properties, biological activity, and potential applications of specific this compound derivatives. ontosight.ai
This compound as Potential Therapeutic Agents
This compound derivatives have been investigated for a range of potential therapeutic activities. Some this compound compounds have shown potential biological activities, including anticancer and antimicrobial properties. ontosight.ai The specific biological activity of an this compound derivative is dependent on its chemical structure and interactions with biological molecules. ontosight.ai
For instance, a study on this compound-hydrazone hybrid derivatives explored their potential as anticancer agents. nih.gov Compound 7k, a specific derivative with a 2-hydroxybenzylidene structure, demonstrated significant in vitro anti-proliferative effects against certain breast cancer cell lines (MDA-MB-231 and 4T1). nih.gov The study reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) for compound 7k against MDA-MB-231 cells as 7.73 ± 1.05 μM and against 4T1 cells as 1.82 ± 1.14 μM after 72 hours of incubation. nih.gov This compound was also found to induce cell death in MDA-MB-231 cells through G1/S cell cycle arrest at higher concentrations (12 and 16 μM). nih.gov
Another area of research involves this compound derivatives as potential inhibitors of specific enzymes. For example, some this compound derivatives have been studied for their potential to inhibit the α-glucosidase enzyme, which is relevant to diabetes research. researchgate.net A study synthesized twenty this compound derivatives and evaluated their inhibitory activity against α-glucosidase. researchgate.net Nine of these compounds showed good inhibitory activities with IC₅₀ values ranging between 38.2 and 75.8 μM, compared to the standard inhibitor 1-deoxynojirimycin (B1663644) (DNJ) with an IC₅₀ of 425.6 ± 1.3 μM. researchgate.net Molecular docking studies were also performed to understand the binding mechanisms of these this compound compounds within the enzyme's active site. researchgate.net
Furthermore, N,N′-bis[2-hydroxynaphthylidene]amino]this compound, a polyfunctional hydrazone, has been noted for its fascinating biological properties, including potential anti-inflammatory, analgesic, anticonvulsant, antitumor, and anti-HIV properties. mdpi.com
Applications in Drug Design and Development
The this compound moiety serves as a valuable scaffold in medicinal chemistry for the design and development of new drugs. ontosight.aiontosight.ai The ability to substitute the nitrogen atoms in the this compound structure with various functional groups allows for the synthesis of diverse derivatives with tailored properties and potential interactions with biological targets. ontosight.aiontosight.aiontosight.ai
Research in drug design utilizes this compound derivatives to explore structure-activity relationships (SAR) and identify compounds with enhanced therapeutic potential. ontosight.ai The presence of the this compound group can influence the compound's physical and chemical properties, such as solubility and lipophilicity, which are important factors in drug absorption, distribution, metabolism, and excretion. ontosight.ai
This compound derivatives have been investigated for their potential to interact with specific biological targets, including enzymes, receptors, or proteins, thereby influencing cellular signaling pathways. ontosight.ai Compounds containing the this compound structure, sometimes combined with other pharmacophores like hydrazone, are explored for their potential as dual anticancer agents. nih.gov The thieno[2,3-c]pyridine (B153571) ring system, when incorporated into this compound derivatives, has also been explored for its pharmacological potential. ontosight.ai
Aryl oxalamides, a class of this compound derivatives, are recognized as constituents of various promising drug-like molecules. researchgate.net The active amide group within the this compound structure plays a significant role in drug design and natural product chemistry. researchgate.net
Biocompatibility and Biodegradation for Biomedical Applications
Biocompatibility and biodegradability are crucial properties for materials intended for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.govscielo.br Research has explored the potential of this compound-containing polymers and nanoparticles in this regard.
Poly(oxalate-co-oxamide) (POXAM) is a biodegradable and biocompatible material that has been investigated for biomedical applications. nih.govresearchgate.net Studies have shown that POXAM degrades rapidly under physiological conditions, with a reported half-hydrolysis of approximately 4 days. nih.gov In vitro and in vivo studies have indicated that POXAM exhibits excellent biocompatibility, provoking remarkably reduced inflammatory responses compared to other materials like poly(lactic-co-glycolic acid) (PLGA). nih.gov POXAM films have also shown a relatively hydrophilic nature due to the presence of this compound linkages, leading to higher cell attachment and proliferation. nih.gov
Mesoporous organosilica nanoparticles (MON) based on this compound-phenylene bridges have been synthesized and shown to be biodegradable in the presence of trypsin proteins. researchgate.net These MONs demonstrated biocompatibility and were internalized into cancer cells, highlighting their potential for drug delivery. researchgate.net
Drug Delivery System Research
This compound and its derivatives are being explored in the development of drug delivery systems, leveraging their properties for controlled release and targeted delivery. nih.govresearchgate.netresearchgate.netontosight.ai
Biodegradable polymers containing this compound linkages, such as POXAM, have potential for use in fast drug delivery systems due to their rapid degradation under physiological conditions. nih.gov
Mesoporous organosilica nanoparticles (MON) incorporating this compound functions have shown promise as drug delivery vehicles. researchgate.net These nanoparticles can encapsulate both hydrophilic and hydrophobic drugs with high payloads (up to 84 wt%) and exhibit minimal premature leakage, even without pore capping. researchgate.net Their biodegradability in the presence of proteins and internalization by cancer cells make them attractive for targeted drug delivery applications. researchgate.net
Research also highlights the potential of this compound-cleavable groups in particle preparation for enzyme-triggered degradation of silica-based nanoparticles, which can be utilized in drug delivery systems. researchgate.net
Role in Pharmaceutical Excipients
While the primary focus is on the active properties of this compound derivatives, this compound itself or related compounds can potentially play a role in pharmaceutical formulations as excipients. Excipients are non-pharmacologically active components in drug products that serve various functions, such as improving stability, solubility, or bioavailability of the active pharmaceutical ingredient (API). pharmajournal.net
The demand for specialized pharmaceutical intermediates, including this compound, is influenced by the growth of the pharmaceutical industry and the need for efficient synthesis of pharmaceutical compounds. dataintelo.com this compound is utilized in the synthesis of various pharmaceutical compounds, making it an essential intermediate in drug manufacturing. dataintelo.com The ongoing advancements in medical research and the development of new drugs contribute to the demand for this compound in pharmaceutical synthesis. dataintelo.com
This compound and its related compounds, such as oxalic acid and oxamic acid, can also be present as potential impurities in some active pharmaceutical ingredients. researchgate.net Analytical methods, such as ion-exclusion chromatography, are developed to determine the presence of these compounds in drug substances. researchgate.net
Agricultural Research: Oxamide As a Slow Release Fertilizer
Mechanisms of Nitrogen Release from Oxamide
The release of nitrogen from this compound in soil is primarily governed by two mechanisms: hydrolysis and microbial decomposition wikipedia.orgwikipedia.org. These processes break down the this compound molecule, making nitrogen available for plant uptake.
Hydrolysis-Dependent Release Mechanisms
This compound's low solubility in water is a key factor controlling its slow hydrolysis Current time information in Bordeaux, FR.wikipedia.orgwikipedia.org. Unlike highly soluble fertilizers such as urea (B33335), which undergo rapid hydrolysis upon contact with soil moisture, this compound's limited solubility restricts the initial rate at which it dissolves. Once dissolved, this compound undergoes hydrolysis, a chemical reaction with water, which gradually releases ammonium (B1175870). This slower hydrolysis rate, compared to urea, contributes significantly to this compound's slow-release properties Current time information in Bordeaux, FR.wikipedia.org. The rate of hydrolysis can be influenced by factors such as soil temperature and pH, although its inherent low solubility is the primary determinant of the slow initial release wikipedia.org.
Microbial Decomposition and Soil Interactions
In addition to chemical hydrolysis, microbial decomposition plays a crucial role in the breakdown of this compound in the soil environment wikipedia.orgwikipedia.org. Soil microorganisms, particularly those possessing amidase activity, can mineralize this compound-N, converting it into mineral forms of nitrogen, such as ammonium and subsequently nitrate (B79036), that are available for plant uptake wikipedia.org. The rate of microbial decomposition is influenced by various soil properties, including microbial activity, soil pH, and organic matter content wikipedia.org. Studies have shown that higher amidase activities in certain soil types can lead to faster this compound hydrolysis rates wikipedia.org. The interaction between this compound and the soil matrix, including its stability and resistance to rapid dissolution, allows for a more sustained release of nitrogen mediated by these biological processes wikipedia.org.
Agronomic Efficacy and Environmental Impact
Research highlights the potential of this compound to improve agronomic outcomes and reduce the environmental footprint of nitrogen fertilization compared to conventional fertilizers Current time information in Bordeaux, FR.wikipedia.org. Its slow-release characteristics contribute to enhanced nitrogen use efficiency and reduced nitrogen losses to the environment Current time information in Bordeaux, FR.fishersci.ca.
Nitrogen Use Efficiency Enhancement in Crop Cultivation
This compound has demonstrated effectiveness in improving nitrogen use efficiency (NUE) in crop cultivation Current time information in Bordeaux, FR.fishersci.ca. By releasing nitrogen gradually over time, this compound can better synchronize nutrient supply with the plant's nitrogen demand throughout its growth cycle Current time information in Bordeaux, FR.. This synchronized release minimizes periods of excessive nitrogen availability, which can lead to losses, and ensures a more consistent supply when the plant needs it most fishersci.cafishersci.fi. Field experiments have shown that this compound application can result in higher nitrogen accumulation in crops and improved NUE compared to conventional urea, particularly in rice cultivation Current time information in Bordeaux, FR.thegoodscentscompany.com.
Table 1: Nitrogen Use Efficiency (NUE) in Rice Cultivation (2013 & 2014)
| Treatment | N Application Rate (kg N ha⁻¹) | NUE (%) - 2013 Current time information in Bordeaux, FR. | NUE (%) - 2014 Current time information in Bordeaux, FR. |
| This compound | 157.5 | 40.25 | Not significantly different from Urea |
| This compound | 225 | 46.54 | Not significantly different from Urea |
| Urea (Split) | 157.5 | 33.50 | Not significantly different from this compound |
| Urea (Split) | 225 | 38.67 | Not significantly different from this compound |
Note: Data derived from a 2-year field study on rice Current time information in Bordeaux, FR.. NUE values for 2014 were not significantly different between this compound and urea treatments Current time information in Bordeaux, FR..
Mitigation of Nitrogen Losses (e.g., Ammonia (B1221849) Volatilization)
A significant environmental benefit of using this compound as a fertilizer is its ability to mitigate nitrogen losses, particularly through ammonia volatilization Current time information in Bordeaux, FR.wikipedia.orgfishersci.ca. The slow hydrolysis of this compound, driven by its low water solubility, results in a much lower concentration of ammonium in the soil solution at any given time compared to the rapid ammonium release from urea hydrolysis Current time information in Bordeaux, FR.. High ammonium concentrations and increased soil pH, which occur rapidly after urea application, promote ammonia volatilization Current time information in Bordeaux, FR.. By slowing this process, this compound substantially reduces the amount of nitrogen lost as ammonia gas Current time information in Bordeaux, FR.wikipedia.org. Field studies have reported significant reductions in ammonia volatilization with this compound application compared to urea Current time information in Bordeaux, FR.thegoodscentscompany.com. This compound has also been shown to reduce nitrate leaching and nitrous oxide emissions wikipedia.org.
Table 2: Reduction in Ammonia Volatilization with this compound Compared to Urea
| Comparison (this compound vs. Urea) | Ammonia Volatilization Reduction (%) - 2013 Current time information in Bordeaux, FR.thegoodscentscompany.com | Ammonia Volatilization Reduction (%) - 2014 Current time information in Bordeaux, FR.thegoodscentscompany.com |
| This compound vs. Urea (at same N rate) | 38.3 to 62.7 | 38.3 to 62.7 |
Note: Data represents the range of reduction observed in a 2-year field study on rice Current time information in Bordeaux, FR.thegoodscentscompany.com.
Field Experimentation and Crop Yield Studies
Field experimentation is crucial for evaluating the performance of this compound under real-world agricultural conditions Current time information in Bordeaux, FR.. Studies have been conducted on various crops, including rice, turf grass, and wheat, to assess the effects of this compound on crop yield and nitrogen uptake Current time information in Bordeaux, FR.wikipedia.orggichd.orgwikipedia.org.
A 2-year field study on rice compared single basal applications of this compound with split applications of urea at different nitrogen rates Current time information in Bordeaux, FR.thegoodscentscompany.com. The results indicated that this compound produced similar rice grain yields to split-applied urea at the same nitrogen rates Current time information in Bordeaux, FR.. This compound fertilization also resulted in greater aboveground nitrogen accumulation by rice in both years of the study at higher application rates Current time information in Bordeaux, FR.thegoodscentscompany.com.
Table 3: Aboveground Nitrogen Accumulation in Rice (kg N ha⁻¹) at 225 kg N ha⁻¹ Rate
| Treatment | N Accumulation - 2013 Current time information in Bordeaux, FR. | N Accumulation - 2014 Current time information in Bordeaux, FR. | Additional N Accumulated Compared to Urea Current time information in Bordeaux, FR.thegoodscentscompany.com |
| This compound | 205.8 | 187.3 | 15.2 (2013), 15.3 (2014) |
| Urea | 190.6 | 172.0 | - |
Note: Data derived from a 2-year field study on rice at the 225 kg N ha⁻¹ application rate Current time information in Bordeaux, FR.thegoodscentscompany.com.
However, the efficacy of this compound can vary depending on soil type and environmental conditions wikipedia.org. A study investigating this compound granules in two different paddy soils found that while this compound resulted in high grain yields and significantly higher NUE in red clayey paddy soil, the grain yield was slightly lower and NUE improvement was limited in alluvial sandy paddy soil wikipedia.org. This difference was attributed to faster this compound hydrolysis rates in the alluvial sandy soil due to higher amidase activities, potentially leading to a mismatch between nitrogen supply and rice demand over the longer growth period wikipedia.org.
Lysimeter studies on turf grass have shown less nitrogen leaching and higher total residual fertilizer nitrogen with this compound compared to urea over an extended period gichd.org. Rhizobox experiments with wheat have indicated that this compound can promote better plant growth and higher rooting density compared to ammonium sulfate (B86663) wikipedia.org. Field data on onion cultivation has also suggested potential for high yields with this compound as a basal application without the need for top dressing fishersci.fi.
These studies collectively demonstrate that this compound is a promising slow-release nitrogen fertilizer with the potential to maintain or improve crop yields while offering significant environmental benefits by reducing nitrogen losses. Further research continues to explore optimal application strategies and granule sizes for different crops and soil types to maximize its agronomic and environmental advantages wikipedia.org.
7.2.4. Comparative Analysis with Other Slow-Release Nitrogen Sources
This compound is recognized as a potential slow-release nitrogen (N) fertilizer, particularly effective in waterlogged conditions due to its low water solubility and gradual release of ammonium facilitated by soil amidases. researchgate.netresearchgate.net Its slow hydrolysis to ammonium oxalate (B1200264) contributes to its slow and constant N release. mdpi.com This section presents research findings comparing this compound with other nitrogen sources, including conventional and slow-release fertilizers.
Studies have investigated the effectiveness of this compound against conventional fertilizers like urea and ammonium sulfate, as well as other slow-release options such as sulfur-coated urea (SCU), urea-formaldehyde (UF), isobutylidene diurea (IBDU), and crotonylidene diurea (CDU). cambridge.orgtandfonline.comresearchgate.netufl.edu
In field experiments comparing a single basal application of this compound with a split application of urea in paddy soil, this compound demonstrated similar rice yields while significantly reducing ammonia volatilization losses. mdpi.comresearchgate.netresearchgate.net Over two years, this compound reduced N loss through ammonia volatilization by approximately 38.3% to 62.7% compared to urea. mdpi.comresearchgate.net This reduction is primarily attributed to the slower hydrolysis of this compound due to its slight water solubility. mdpi.com this compound fertilization also resulted in higher aboveground N accumulation in rice and improved nitrogen use efficiency compared to urea in some instances, particularly at higher application rates and in years with higher rice yields. mdpi.comresearchgate.net The peak ammonia volatilization rates were notably lower with this compound than with urea. mdpi.com
A comparative study using a rhizobox approach examined this compound and ammonium sulfate as N sources for wheat grown in alluvial soil. tandfonline.com The results indicated that this compound promoted better plant growth, higher rooting density, and maintained a suitable pH in the rhizosphere compared to ammonium sulfate, confirming its efficiency as an N fertilizer. tandfonline.com Analysis of nutrient distribution showed higher nitrate-nitrogen (NO₃⁻-N) concentration in the central compartment with this compound treatment, while ammonium sulfate treatment resulted in higher ammonium-nitrogen (NH₄⁺-N). tandfonline.com
Greenhouse experiments comparing this compound and SCU with soluble ammonium nitrate (AN) and urea on grass forage (annual ryegrass and common bermuda grass) showed that both granular this compound and SCU exhibited slow-release properties, especially when surface-applied. cambridge.org At high application rates, the slow-release characteristics of this compound and SCU were more pronounced. cambridge.org While volatilization loss occurred with urea and to some extent with this compound, the lower N recovery from this compound and SCU was largely due to incomplete dissolution of granules over the experimental period. cambridge.org In contrast, urea formaldehyde (B43269) with a low activity index showed very low N recovery. cambridge.org
Research on the nitrogen release behavior of this compound granules in different paddy soils revealed that the effectiveness of this compound can vary depending on soil properties. researchgate.net In a red clayey paddy soil, this compound treatment resulted in high grain yields and significantly higher N recovery efficiency compared to urea. researchgate.net However, in an alluvial sandy paddy soil with higher amidase activities, higher pH, and organic matter content, this compound hydrolysis rates were faster, leading to a potential mismatch between N supply and rice demand, resulting in slightly lower grain yield and little improvement in N recovery efficiency compared to urea. researchgate.net This highlights the importance of considering soil properties when using this compound as a slow-release fertilizer. researchgate.net
Studies have also compared this compound with other slow-release fertilizers like IBDU, UF, and CDU in terms of nitrogen release rates in different soils. researchgate.net Generally, the order of nitrogen release observed was Urea > IBDU > UF > CDU. researchgate.net The size and microbial activity of the soil had a marginal effect on the mineralization of these fertilizers. researchgate.net
The slow-release properties of this compound are attributed to its low solubility and slow hydrolysis. mdpi.comacs.org This contrasts with rapidly available nutrient fertilizers like ammonium nitrate or urea, which release nutrients quickly. fertilizer.org The controlled release of nitrogen from this compound is considered beneficial for providing a sustained supply of nitrogen to crops, which is crucial for maintaining soil fertility and maximizing yield, particularly in nutrient-deficient soils. dataintelo.com Furthermore, the slow-release mechanism of this compound can minimize nutrient leaching and groundwater contamination, contributing to more environmentally friendly farming practices compared to traditional nitrogen fertilizers. dataintelo.com
Comparative Performance of Nitrogen Fertilizers
| Fertilizer Type | Ammonia Volatilization Loss (vs. Urea) | Nitrogen Use Efficiency (vs. Urea) | N Accumulation in Rice (vs. Urea) | N Recovery in Grass Forage (vs. Soluble N) | N Release Rate (vs. Urea, IBDU, UF, CDU) | Notes |
| This compound | Reduced (38.3% - 62.7%) mdpi.comresearchgate.net | Higher mdpi.comresearchgate.net | Higher (at high rates) mdpi.comresearchgate.net | Lower (due to incomplete dissolution) cambridge.org | Slower than Urea and IBDU mdpi.comresearchgate.net | Performance can vary with soil type and properties. researchgate.net |
| Urea | Higher mdpi.comresearchgate.net | Lower mdpi.comresearchgate.net | Lower mdpi.comresearchgate.net | Higher initially, volatilization loss cambridge.org | Fastest researchgate.net | Conventional, rapid release. |
| Ammonium Sulfate | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Compared with this compound in wheat study tandfonline.com | Not specified in comparative studies | Showed different rhizosphere effects compared to this compound in wheat. tandfonline.com |
| Sulfur-Coated Urea (SCU) | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Exhibited slow-release, lower recovery cambridge.org | Not specified in comparative studies | Slow-release via coating. fertilizer.org |
| Urea-Formaldehyde (UF) | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Very low recovery (low activity index) cambridge.org | Slower than Urea and IBDU researchgate.net | Slow-release via complex structure/biodegradation. ufl.edufertilizer.org |
| Isobutylidene Diurea (IBDU) | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Slower than Urea, faster than UF/CDU researchgate.net | Slow-release via low solubility. ufl.edufertilizer.org |
| Crotonylidene Diurea (CDU) | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Not specified in comparative studies | Slowest among tested SRFs researchgate.net | Slow-release via low solubility. ufl.edu |
Nitrogen Accumulation in Rice (kg N ha⁻¹)
| Treatment | 2013 | 2014 |
| Control | 115.2 researchgate.net | 80.53 researchgate.net |
| This compound (225 kg N ha⁻¹) | 205.8 researchgate.net | 187.3 researchgate.net |
| Urea (225 kg N ha⁻¹) | 190.6 researchgate.net | 172.0 researchgate.net |
| Urea (157.5 kg N ha⁻¹) | 176.1 researchgate.net | 142.5 researchgate.net |
Cumulative Ammonia Volatilization Loss in Paddy Soil
| Treatment | Cumulative NH₃ Volatilization (2013) | Cumulative NH₃ Volatilization (2014) | % N Lost (2013) | % N Lost (2014) |
| Urea (225 kg N ha⁻¹) | Highest mdpi.com | Highest mdpi.com | Significantly Higher mdpi.com | Significantly Higher mdpi.com |
| Urea (157.5 kg N ha⁻¹) | Second Highest mdpi.com | Second Highest mdpi.com | Significantly Higher mdpi.com | Significantly Higher mdpi.com |
| This compound (225 kg N ha⁻¹) | Third Highest mdpi.com | Third Highest mdpi.com | Lower mdpi.com | Lower mdpi.com |
| This compound (157.5 kg N ha⁻¹) | Lowest mdpi.com | Lowest mdpi.com | Lower mdpi.com | Lower mdpi.com |
Environmental Fate and Degradation Research of Oxamide
Degradation Pathways in Environmental Compartments
The degradation of oxamide in the environment primarily occurs through biological and chemical processes, leading to the release of nitrogen in forms available to plants.
Biodegradation in Water and Soil Systems
Biodegradation is a significant pathway for this compound decomposition in both water and soil environments. In soil, this compound is primarily degraded by microorganisms atamanchemicals.com. This process involves the hydrolysis of this compound, catalyzed by soil amidases researchgate.net. The hydrolysis of this compound releases ammonium (B1175870) tandfonline.comresearchgate.net, which can then be assimilated by plants or further transformed through nitrification and denitrification processes.
Studies have indicated that the rate of this compound hydrolysis in soil can be influenced by soil properties such as pH and organic matter content. For instance, higher amidase activities and faster this compound hydrolysis rates were observed in alluvial sandy paddy soil with higher pH and organic matter content compared to red clayey paddy soil researchgate.net. Under waterlogged conditions, this compound is not easily degraded and can remain dissolved in water tandfonline.com.
In water systems, biodegradation also plays a role. While specific detailed studies on this compound biodegradation in water were not extensively found in the search results, the general principles of microbial degradation of amides in aqueous environments would apply.
Hydrolysis and Phototransformation Studies
Hydrolysis is a key chemical degradation pathway for this compound. This compound hydrolyzes slowly, releasing ammonia (B1221849) wikipedia.orgatamanchemicals.com. This slow hydrolysis is the basis for its function as a slow-release fertilizer wikipedia.orgatamanchemicals.com.
Adsorption, Desorption, and Mobility in Soil
The behavior of this compound in soil is influenced by adsorption and desorption processes, which in turn affect its mobility. Adsorption refers to the binding of this compound molecules to soil particles, while desorption is the release of adsorbed molecules back into the soil solution scribd.comresearchgate.netfera.co.uk.
The water solubility of this compound is relatively low wikipedia.orgatamanchemicals.com, which generally suggests lower mobility in soil compared to highly soluble compounds. However, its slight solubility in water allows it to dissolve and potentially move through the soil profile wikipedia.orgfishersci.ca.
Research on the mobility of other amide herbicides in soil has shown that factors such as soil organic carbon content and clay content significantly influence adsorption and mobility researchgate.nettci-thaijo.org. Higher organic carbon and clay content generally lead to increased adsorption and decreased mobility researchgate.nettci-thaijo.org. Given that this compound is an amide, it is likely that similar soil properties would influence its adsorption and mobility. One source indicates that this compound is water soluble and may spread in water systems, suggesting it is likely mobile in the environment due to its water solubility and highly mobile in soils thermofisher.com.
Data regarding specific adsorption and desorption coefficients (such as K oc values) for this compound were not prominently featured in the search results. However, understanding these parameters is crucial for predicting the leaching potential of this compound through the soil profile and its potential to reach groundwater fera.co.uk.
Bioaccumulation Potential Research
Bioaccumulation refers to the accumulation of a chemical in an organism over time. Research on the bioaccumulation potential of this compound suggests that it is unlikely to bioaccumulate thermofisher.com. This is likely related to its degradation pathways and relatively low lipid solubility.
Environmental Remediation Applications (e.g., Heavy Metal Chelation)
This compound and its derivatives have shown potential in environmental remediation, particularly in the chelation of heavy metals ontosight.airesearchgate.net. Chelation involves the binding of metal ions by a chelating agent, forming a stable complex that can reduce the mobility and bioavailability of the metal mdpi.commdpi.com.
Some oxamides have been explored for their use in removing heavy metals from water due to their chelating properties ontosight.ai. Specifically, the this compound motif (-NH-CO-CO-NH-) has been incorporated into the structure of metal-organic frameworks (MOFs), which are porous materials with high surface areas researchgate.net. These this compound-decorated MOFs have demonstrated the capacity to adsorb heavy metal ions, such as Pb(II), from aqueous solutions researchgate.net. This chelating ability makes this compound-based materials promising for the development of adsorbents for heavy metal remediation in contaminated water researchgate.netfrontiersin.org.
Advanced Analytical and Characterization Methodologies in Oxamide Research
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in the characterization of oxamide, offering detailed insights into its vibrational modes, electronic structure, and nuclear environments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is widely used to identify the functional groups present in this compound and to study its molecular vibrations. Studies comparing the infrared spectra of this compound and dithiothis compound (B146897) have provided insights into their vibrational assignments and structures, consistent with X-ray diffraction data aip.org. The IR spectra of sublimed films of this compound and its deuterium (B1214612) analogs have been analyzed to understand their planar trans heavy-atom structures aip.org. Research on metal-oxamide complexes has utilized IR spectroscopy to confirm the formation of metal-nitrogen bonds oup.com. Characteristic carbonyl group vibrations in oxamides are typically observed in the range of 1690–1610 cm⁻¹ lasphub.com. FTIR spectra of this compound-containing materials can indicate the presence or absence of hydrogen bonding between this compound moieties based on the characteristics of carbonyl and amine vibration modes researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an essential technique for determining the detailed structure, conformation, and dynamics of this compound and its derivatives in solution and solid states. ¹H, ¹³C, and ¹⁵N NMR spectroscopy have been extensively used to study the conformational behavior and intramolecular hydrogen bonding in various this compound derivatives psu.edu, researchgate.net, uaeh.edu.mx. The presence of symmetry in some oxamides can be observed in their ¹³C NMR spectra, showing a reduced number of signals psu.edu. Typical ¹³C NMR chemical shifts for the this compound carbon fall within the 154.3–159.7 ppm range psu.edu. ¹H NMR signals for amide NH hydrogens in this compound derivatives are often found between 8.4 and 11.0 ppm in solvents like [²H₆]DMSO psu.edu. Variable temperature NMR studies, particularly examining the temperature dependence of amide NH chemical shifts, provide valuable information about intramolecular hydrogen bonding interactions psu.edu. ¹H and ¹³C NMR are also applied in the structural characterization of newly synthesized this compound derivatives idexlab.com, mdpi.com.
Mass Spectrometry (MS, ESI-MS, MALDI ToF)
Mass spectrometry (MS) techniques are employed to determine the molecular weight and fragmentation patterns of this compound compounds, aiding in their identification and purity assessment. Soft ionization techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) are commonly used for the analysis of organic molecules, including oxamides and their derivatives ontosight.ai, spectroscopyonline.com, uni-paderborn.de. ESI-MS has been specifically used for the characterization of synthesized oxamides researchgate.net. High-resolution ESI-MS or MALDI-TOF can provide accurate mass data for molecular weight verification .
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule, particularly in the presence of conjugated systems or chromophores. This technique can be applied to characterize this compound derivatives, such as those investigated as corrosion inhibitors mdpi.com. The electronic spectra of this compound compounds can exhibit absorption bands corresponding to n-π* and π-π* transitions of functional groups like C=N and C=O, as well as aromatic rings mdpi.com. UV-Vis diffuse reflectance spectroscopy is used to determine the absorption range and band gap energy of materials, including those prepared using this compound researchgate.net. UV-Vis spectrophotometry is also a straightforward method for determining the concentration of this compound in solution and for identifying conjugated systems ej-eng.org.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES), particularly UV photoelectron spectroscopy (UV-PES), provides information about the ionization energies of molecules, which are directly related to their molecular orbital energies tandfonline.com. UV-PES studies on carbonyl compounds, including this compound and its N-methyl derivatives, have contributed to understanding their electronic structure and bonding by determining ionization potentials tandfonline.com, globalauthorid.com, nist.gov.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from mixtures and for its quantitative analysis, ensuring purity and allowing for its detection in various matrices.
Chromatographic methods have been developed for the analysis of this compound and related compounds like oxalic acid and oxamic acid. Ion-exclusion chromatography (IEC) has proven effective for the separation and sensitive determination of oxalic acid, oxamic acid, and this compound in drug substances, addressing challenges associated with their polarity in conventional reversed-phase HPLC researchgate.net, nih.gov, sigmaaldrich.com. A specific IEC method employing a Dionex IonPac ICE-ASI column, a sulfuric acid/acetonitrile mobile phase, and UV detection at 205 nm has been described for this purpose researchgate.net, nih.gov, sigmaaldrich.com. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of organic acids, including those related to this compound researchgate.net, nih.gov. Chromatography, in general, offers high selectivity for separating chemical constituents in complex mixtures mdpi.com. Combining chromatographic separation with mathematical separation techniques can enhance analysis efficiency, particularly when dealing with peak coelution issues mdpi.com. Gas chromatography (GC) with an FID detector has been applied to monitor reactions involving oxamides, determining reactant conversion and product selectivity lasphub.com.
Ion-Exclusion Chromatography (IEC)
Ion-exclusion chromatography (IEC) is a technique particularly useful for separating small neutral and weakly acidic or basic compounds researchgate.netscribd.com. This method is based on the Donnan exclusion mechanism researchgate.net. IEC has been applied to the determination of oxalic acid, oxamic acid, and this compound, which can be potential impurities in some active pharmaceutical ingredients (APIs) researchgate.netscribd.comnih.govsigmaaldrich.com. The separation of highly polar compounds like oxalic and oxamic acids is challenging with conventional reversed-phase HPLC, making IEC a suitable alternative researchgate.netscribd.comnih.gov.
An IEC method for the determination of these compounds in a hydrophobic API matrix has been developed and validated. This method typically employs a Dionex IonPac ICE-AS1 column with a mobile phase of 95/5 (v/v) 0.1% sulfuric acid/acetonitrile and UV detection at 205 nm researchgate.netscribd.comsigmaaldrich.com. The retention of organic acids in IEC primarily depends on their dissociation, eluting in the order of their pKa values scribd.com. Adsorption partitioning with the stationary phase also influences retention scribd.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the fast and quantitative separation of various organic compounds, including organic acids researchgate.net. HPLC has been frequently applied to the analysis of ferric iron chelators (FICs) researchgate.net. While conventional reversed-phase HPLC can be challenging for highly polar compounds like oxalic and oxamic acids, it is used for the analysis of this compound and its derivatives, particularly for assessing purity and identifying impurities google.comthermofisher.comthermofisher.com.
HPLC methods are used to determine the content of impurities in pharmaceutical compositions containing this compound derivatives google.com. The content of impurities can be indicated as a percentage (%) by area measured by liquid chromatography google.com. HPLC is also used in conjunction with electrochemical detection (HPLC-EC) for the analysis of certain oxidized compounds nih.gov.
Data from HPLC analysis can include assay results, such as the purity of this compound. For instance, an assay by HPLC for this compound, 98+% shows a purity of > 98.0% thermofisher.comthermofisher.com.
Gas Chromatography (GC, GC-MS)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is an analytical technique used to separate and identify volatile and semi-volatile organic compounds in complex mixtures scioninstruments.comthermofisher.comwikipedia.org. GC-MS combines the separation power of GC with the detection and identification capabilities of MS scioninstruments.comwikipedia.org. The process involves vaporizing the sample, separating components based on their interaction with a stationary phase in a capillary column, and then analyzing the separated components by mass spectrometry scioninstruments.comthermofisher.com.
GC-MS can provide both qualitative and quantitative insights and is capable of detecting compounds at very low concentrations scioninstruments.com. While GC-MS is widely used in various fields, including environmental analysis and food safety scioninstruments.comthermofisher.comwikipedia.org, its direct application to the analysis of this compound itself might be limited due to this compound's relatively low volatility compared to many typical GC analytes. However, GC-MS is used in the analysis of derivatives or decomposition products of this compound in certain studies. For example, GC/MS has been used in the determination of 8-oxoguanine, an oxidized base, although artifactual formation during derivatization can be a consideration nih.gov. GC-MS is also a common technique for the characterization of synthesized organic compounds, including this compound derivatives nih.gov.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA), are crucial for studying the thermal behavior and properties of materials, including this compound and its related compounds scielo.brresearchgate.netlabcompare.com. These methods evaluate how a material's properties change with temperature labcompare.cominnovatechlabs.com.
Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere scielo.brscielo.br. Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, which shows the rate of mass change and helps in identifying distinct decomposition steps and their corresponding temperatures scielo.brscielo.brresearchgate.net.
TGA and DTG are used to investigate the thermal degradation behavior of this compound and its complexes scielo.brresearchgate.netscielo.br. These techniques can determine characteristic thermal parameters such as the initial and final decomposition temperatures and the temperature of maximum weight loss rate (TDTG) scielo.brscielo.br. Studies on the thermal decomposition of this compound have been conducted using TGA under controlled atmospheres, such as argon mixed with dihydrogen researchgate.net. Kinetic parameters for the thermal decomposition of this compound, such as activation energy (E), pre-exponential factor (A), and reaction order (n), can be determined from TGA data using methods like Friedman's isoconversional method researchgate.net.
For polydithiothis compound metal complexes, TGA and DTG curves show distinct decomposition steps related to the loss of water of crystallization and subsequent degradation of the organic ligand scielo.brscielo.br. For example, the first decomposition steps in some complexes occur at temperatures ranging from 30-190°C, with TDTG values around 87-90°C, indicating the loss of water molecules scielo.brresearchgate.net.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermal analysis techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as they are subjected to a controlled temperature program labcompare.cominnovatechlabs.com. These techniques are used to study thermal transitions such as melting points, crystallization, glass transitions, and degradation processes labcompare.cominnovatechlabs.com.
DSC measures the changes in heat flow as a sample undergoes phase transitions or chemical reactions labcompare.cominnovatechlabs.com. DTA measures the temperature difference between the sample and reference when the heat flow is constant innovatechlabs.com. Both techniques can provide information about melting points, glass transition temperatures, and purity innovatechlabs.com.
DSC and DTA are utilized in the study of the thermal behavior of this compound-related compounds, including polymers containing this compound units tandfonline.comebi.ac.uk. For instance, DSC has been used to evaluate the melting temperature of polyoxamides and their copolymers tandfonline.com. DSC can also be used to determine gelation enthalpies in studies of oxalamide gelators ebi.ac.uk. DTA thermograms can help identify endothermic and exothermic events based on peak analysis labcompare.com. Simultaneous thermal analysis (STA) often integrates TGA with DTA, allowing for simultaneous measurement of mass change and temperature differences labcompare.com.
Structural Elucidation and Morphological Studies
Structural elucidation and morphological studies are essential for understanding the molecular arrangement and physical form of this compound and its derivatives. Techniques such as spectroscopy, diffraction methods, and microscopy are employed for these purposes.
Spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR), and Mass Spectrometry (MS), are commonly used for the characterization and structure elucidation of synthesized oxamides and their derivatives nih.govontosight.airesearchgate.netmdpi.com. Elemental analysis (CHN) is also performed to confirm the molecular formula researchgate.netmdpi.comscirp.org. X-ray diffraction (XRD), including single-crystal X-ray diffraction, is a powerful technique for determining the crystal structure and unit cell parameters of this compound complexes, providing detailed information about bond lengths, angles, and molecular conformation researchgate.netscirp.orgnih.gov. XRD can also provide information about the crystallinity of materials like polyoxamides tandfonline.comrjpbcs.com.
Morphological studies investigate the size, shape, and arrangement of particles or structures. Techniques such as Scanning Electron Microscopy (SEM) are used to examine the surface morphology of materials, including copolymers containing this compound units researchgate.netrjpbcs.com. Morphological features of materials like this compound-modified g-C₃N₄ nanostructures can be tuned, changing from sheet-like to tubular or porous structures, which impacts their properties researchgate.net. Transmission Electron Microscopy (TEM) is also used to study the morphology of this compound-related materials, such as polyoxamides acs.org.
X-ray Diffraction (XRD, SC-XRD, WAXD)
X-ray Diffraction is a powerful non-destructive technique used to determine the crystallographic structure of materials, including unit cell dimensions and space group, and to identify crystalline phases. For this compound, various XRD techniques, such as powder XRD (PXRD), single-crystal XRD (SC-XRD), and Wide-Angle X-ray Diffraction (WAXD), have been employed to elucidate its solid-state structure and polymorphism.
Early studies utilizing X-ray diffraction methods refined the crystal structure of this compound, providing accurate measurements of bond lengths and angles within the molecule. These studies confirmed that this compound molecules are linked by hydrogen bonds, forming sheets parallel to specific crystallographic planes, with weaker van der Waals forces between these sheets. scribd.com The crystal structure of this compound has been determined to be triclinic, with molecules centered and hydrogen bonded into an essentially planar sheet parallel to the cleavage plane of the crystals. caltech.edu The dimensions derived from XRD indicate that the C-C bond is a pure single bond, while the C-N bond exhibits approximately 50% double-bond character due to resonance in the amide group. caltech.edu High-order X-ray data has been used to determine the crystal structure and electronic charge distribution of this compound, confirming previous structural results and providing clear indications of bonding features. researchgate.net
SC-XRD is particularly useful for obtaining detailed atomic arrangements in single crystals. Studies on this compound derivatives and complexes incorporating this compound ligands frequently utilize SC-XRD to confirm their molecular and crystal structures. For instance, the crystal structure of N,N′-dibutylthis compound, determined by SC-XRD, shows the presence of intermolecular hydrogen bonding interactions that govern the crystal packing. mdpi.com, soton.ac.uk Similarly, SC-XRD has been used to characterize the structure of N,N′-dipropylthis compound, revealing a planar oxalamide unit and the prominent role of intermolecular hydrogen bonds in its crystal packing. mdpi.com SC-XRD is also employed in the structural characterization of metal complexes containing this compound or this compound dioxime ligands, providing precise details about coordination geometry and intermolecular interactions. idexlab.com, researchgate.net, cognizure.com
WAXD is often applied to study the crystallinity and orientation of polymer fibers and films, including polyoxamides. WAXD studies on poly(m-xylylene this compound) and its copolymers have suggested high crystallinity in these materials. tandfonline.com WAXD has also been used to characterize the crystal structure and crystallinity of novel bio-based polyoxamides, such as poly(pentamethylene this compound), revealing specific crystal forms and good crystallinity. researchgate.net
Research findings from XRD studies on this compound and its derivatives often include crystallographic parameters such as space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates. Bond lengths and angles are also commonly reported, providing insights into the molecular geometry and hydrogen bonding networks.
Here is a sample table illustrating typical crystallographic data that might be obtained from SC-XRD studies on this compound or its derivatives:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | C₂H₄N₂O₂ | Triclinic | P-1 | ~3.6 | ~5.1 | ~5.6 | ~90 | ~90 | ~97 | 1 | caltech.edu |
| N,N′-Dipropylthis compound | C₈H₁₆N₂O₂ | Triclinic | P-1 | - | - | - | - | - | - | - | mdpi.com |
| N,N′-Dibutylthis compound | C₁₀H₂₀N₂O₂ | Triclinic | P-1 | - | - | - | - | - | - | - | mdpi.com, soton.ac.uk |
Note: Specific unit cell parameters for N,N′-Dipropylthis compound and N,N′-Dibutylthis compound were not explicitly provided in the snippets, but their crystal system and space group were mentioned.
Detailed research findings from XRD analyses contribute to understanding the structure-property relationships in this compound-based materials. For example, the planar structure and extensive hydrogen bonding network in this compound contribute to its stable and infusible nature. scribd.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the topography and morphology of a sample. SEM is widely used in this compound research to visualize the shape, size, and surface features of this compound crystals, particles, and materials incorporating this compound.
SEM images can reveal the macroscopic form of this compound crystals, such as the transparent colorless needles with a tendency toward overgrowths and twinning that can be grown from saturated solutions. caltech.edu SEM is also employed to examine the morphology of this compound-based materials, such as copolymer resins, where it can show surface features and porosity. tsijournals.com, scispace.com For instance, SEM images of a terpolymer resin derived from 4-aminosalicylic acid, this compound, and formaldehyde (B43269) showed a loosely close-packed structure with high porosity or voids, suggesting a transition state between amorphous and crystalline states, although the copolymer was predominantly amorphous. tsijournals.com, scispace.com
In studies involving composite materials, SEM is used to characterize the morphology of the composite and the distribution of this compound-related components within the matrix. SEM imaging confirmed the monodisperse spherical shape of this compound-phenylene-based mesoporous organosilica nanoparticles. kaust.edu.sa SEM combined with Energy-Dispersive X-ray Spectroscopy (EDX) can provide elemental composition mapping of the sample surface, which is useful for confirming the presence and distribution of elements in this compound-containing materials. kaust.edu.sa, mdpi.com For example, SEM-EDX analysis was used to investigate the composition homogeneity of this compound-phenylene-based mesoporous organosilica nanoparticles, demonstrating the homogeneous distribution of phenylene and this compound groups. kaust.edu.sa SEM-EDX has also been applied in corrosion studies involving this compound derivatives as inhibitors, analyzing the surface morphology and elemental composition of inhibited metal surfaces. mdpi.com
SEM is also used to study the morphology of particles in various applications, including dust particles in fusion devices, where it helps analyze their outer and inner morphology and elemental composition. iaea.org While not directly on pure this compound dust, this illustrates the application of SEM in particle characterization relevant to materials science.
Detailed research findings from SEM studies often involve descriptions of particle shape (e.g., spherical, flake-like, needle-shaped), size, surface texture (e.g., smooth, rough, porous), and the presence of aggregates or distinct phases.
Here is a sample description of SEM findings:
SEM images of this compound-phenylene-based mesoporous organosilica nanoparticles displayed monodisperse spherical particles with a size of approximately 100 nm. kaust.edu.sa
SEM images of a terpolymer resin showed a loosely close-packed structure with high porosity. tsijournals.com, scispace.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure, morphology, and crystallinity of materials at the nanoscale. TEM is a valuable tool for studying the fine details of this compound-based nanomaterials and composites.
TEM is used to visualize the size and shape of nanoparticles and to examine their internal structure, including the arrangement of pores or different phases. TEM micrographs confirmed the monodisperse spherical shape and size (~100 nm) of this compound-phenylene-based mesoporous organosilica nanoparticles. kaust.edu.sa TEM studies have also shown the degradation of these nanoparticles into smaller fragments (~20 ± 15 nm) after enzymatic treatment, providing visual evidence of the biodegradability of the this compound linkages. kaust.edu.sa
In the study of composite materials, TEM can reveal the dispersion of this compound-related components within a matrix and the morphology of the supporting structure. TEM images have been used to study the morphology of reduced graphene oxide functionalized with dithiothis compound, showing a typically wrinkled structure and the successful coating of gold nanoparticles on the surface. academie-sciences.fr, researchgate.net TEM can also provide information about the crystallinity of nanomaterials through techniques like selected area electron diffraction (SAED).
TEM is crucial for characterizing the microstructure of materials, including defects, grain boundaries, and the interface between different components in a composite. High-resolution TEM (HR-TEM) can provide atomic-scale details of the crystal lattice.
Research findings from TEM studies often include:
Confirmation of nanoparticle size and morphology. kaust.edu.sa
Visualization of internal structure and porosity. kaust.edu.sa
Assessment of the dispersion of components in composite materials. academie-sciences.fr, researchgate.net
Observation of structural changes upon degradation or reaction. kaust.edu.sa
Here is a sample description of TEM findings:
TEM micrographs of this compound-phenylene-based nanoparticles showed monodisperse spherical particles. kaust.edu.sa After degradation, TEM images revealed the formation of smaller nano-fragments. kaust.edu.sa
TEM images of a dithiothis compound-functionalized material showed a wrinkled structure and dispersed nanoparticles. academie-sciences.fr, researchgate.net
Computational Chemistry and Modeling in Oxamide Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely applied quantum mechanical method used to study the electronic structure and properties of molecules and materials. In oxamide research, DFT calculations are employed to investigate various aspects, including molecular geometries, vibrational frequencies, and electronic distributions. For instance, DFT has been used to study the hydrogen bonding in sulfonamide derivatives of this compound, providing insights into the stability of intramolecular hydrogen bonds. researchgate.net Studies have utilized DFT calculations, often with functionals like B3LYP and basis sets such as 6-311+G(d,p), to determine the relative stability of different conformers and analyze the nature of chemical bonding. researchgate.netresearchgate.net DFT calculations have also been applied to study the electronic charge distribution in crystalline this compound, confirming structural results obtained from X-ray diffraction. researchgate.net Furthermore, DFT is used in the study of this compound-based catalysts, helping to characterize the bonding nature at active sites and examine reaction pathways, such as the oxidative coupling of CO with amines to produce oxamides over Au/ZnO catalysts. lasphub.com
Molecular Docking Simulations for Biological Interactions
Molecular docking simulations are computational tools used to predict the binding affinity and orientation of a ligand (such as this compound derivatives) to a target protein or enzyme. This technique is valuable in the search for potential biological activities of this compound compounds. Studies have employed molecular docking to investigate the interaction of this compound derivatives with enzymes like lipoxygenase, revealing correlations between predicted binding affinities and experimental inhibition activities. researchgate.netnih.gov Molecular docking has also been used to evaluate the binding ability of this compound derivatives to receptors like GPR35, showing favorable binding in a manner similar to known agonists. mdpi.com These simulations help to understand the potential inhibitory mechanisms and guide the design of new this compound-based therapeutic agents by identifying key interactions within the binding site. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing researchers to study their dynamic properties and interactions in various environments. MD simulations are used in conjunction with docking studies to refine binding poses and estimate binding free energies. For this compound derivatives, MD simulations have been applied to study their interactions with proteins like the chaperon Grp78, providing dynamic information about the stability of ligand-protein complexes and complementing docking results. kg.ac.rsresearchgate.netshd-pub.org.rs Car-Parrinello molecular dynamics calculations have also been used to simulate the dynamics of crystalline this compound, particularly in understanding hydrogen bond dynamics and comparing results with experimental inelastic neutron scattering spectra. researchgate.net
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies encompass a range of theoretical methods used to analyze the electronic structure, bonding, and reactivity of molecules. These studies provide fundamental insights into the intrinsic properties of this compound. Analysis of electronic structure, often through methods like Natural Bond Orbital (NBO) analysis and the Atoms-in-Molecules (AIM) method, helps to characterize hydrogen bonding and other intermolecular interactions in this compound derivatives. researchgate.netresearchgate.net Photoelectron spectroscopy, combined with quantum chemical calculations, has been used to study the electronic structure of carbonyls, including this compound, providing information about molecular orbitals and ionization energies. acs.org These studies are crucial for understanding how the electronic distribution within the this compound molecule influences its chemical behavior and interactions.
Predictive Modeling of Thermal Decomposition
Predictive modeling of thermal decomposition is important for understanding the stability of this compound under varying temperature conditions, particularly in applications like propellants and materials processing. Thermogravimetric analysis (TGA) experiments are often coupled with kinetic modeling to develop predictive models. For this compound, studies have investigated its thermal decomposition using TGA at different heating rates to determine kinetic parameters such as activation energy (E), pre-exponential factor (A), and reaction order (n). researchgate.netresearchgate.net These parameters can then be used to establish predictive models that describe the conversion rate in non-isothermal conditions, aiding in understanding its degradation behavior during processes like sintering. researchgate.netecers2023.org
Machine Learning Applications in Catalyst Design
Machine learning (ML) is increasingly being applied in catalyst design to accelerate the discovery and optimization of catalytic materials. While general ML applications in catalysis are broad, specific research involving this compound production highlights this intersection. For example, machine learning has been used in conjunction with experimental and DFT studies to identify active sites in catalysts for the oxidative coupling of CO with amines to produce oxamides. lasphub.comacs.org ML models can be trained on data from high-throughput DFT calculations or experimental results to predict catalytic performance, screen potential catalyst structures, and identify descriptors that correlate with activity and selectivity. arxiv.orgumich.edu This approach can significantly speed up the traditional trial-and-error process in catalyst development. zenodo.org
Industrial Production and Process Optimization of Oxamide
Large-Scale Synthesis Methods
One significant method for producing oxamide involves the oxidation of hydrogen cyanide (HCN) to cyanogen (B1215507) ((CN)₂), followed by the hydrolysis of cyanogen. wikipedia.orgchemicalbook.com Another approach includes the reaction between dimethyl oxalate (B1200264) and ammonia (B1221849), which yields this compound and methanol (B129727) as a byproduct. chemicalbook.com This reaction can be carried out as a batch process in a liquid phase, with methanol often serving as a solvent. chemicalbook.com The this compound product, being significantly insoluble in aliphatic alcohols like methanol, can be separated from the reaction mixture by crystallization. chemicalbook.com The remaining mother liquor can then be distilled to recover unreacted ammonia and methanol. chemicalbook.com
Another preparation method mentioned is the pyrolysis of ammonium (B1175870) oxalate. chemicalbook.com
Catalyst Development for Industrial Processes
Catalyst development plays a crucial role in optimizing the industrial synthesis of this compound, particularly in processes involving oxidation and amidation reactions. While specific catalysts for all large-scale methods were not detailed in the search results, the synthesis from hydrogen cyanide involves oxidation to cyanogen, a step that can benefit from catalytic processes. Additionally, the amidation of oxalic acid derivatives, such as dimethyl oxalate with ammonia, might utilize catalysts to improve reaction rates and yields, although the provided information describes this as a direct reaction. chemicalbook.com
Research into catalyst development for similar amidation reactions or the oxidation of nitriles could potentially be relevant to this compound production efficiency.
Process Efficiency and Economic Considerations
Process efficiency in this compound production is influenced by factors such as raw material utilization, reaction yield, and the ease of product separation and purification. In the process involving dimethyl oxalate and ammonia, maintaining the content of the aliphatic alcohol (like methanol) in the reaction mixture within a specific range (e.g., 3 to 45% by weight) is mentioned as a factor in producing a wetted solid reaction product from which high-purity this compound can be collected by evaporating the alcohol. google.com High yields, such as 98.6% based on the molar amount of dimethyl oxalate, have been reported in this type of process. google.com
Economic considerations for this compound production are tied to the cost and availability of raw materials (such as hydrogen cyanide, dimethyl oxalate, and ammonia), energy consumption for reaction and separation steps, and the market demand for this compound. The global this compound market was valued at approximately USD 1.2 billion in 2023 and is projected to grow, driven by demand in various applications including fertilizers, flame retardants, pharmaceuticals, and plastics. dataintelo.comwiseguyreports.com The expanding agricultural sector and the need for effective flame retardants are major contributors to market growth. dataintelo.com Asia Pacific is a significant market for this compound due to its large agricultural and industrial sectors. dataintelo.com
Data Table: this compound Market Snapshot
| Metric | Value (2023) | Projected Value (2032) | CAGR (2024-2032) |
| Global Market Size (USD) | ~1.2 billion | ~2.1 billion | 6.1% |
Note: Another source indicates a market size of USD 0.39 billion in 2023, growing to USD 0.56 billion by 2032 with a CAGR of 4.15% (2024-2032). wiseguyreports.com
The solid form of this compound is expected to dominate the market, particularly for applications in textiles, papermaking, and pharmaceuticals. wiseguyreports.com
Future Research Directions and Emerging Paradigms in Oxamide Chemistry
Novel Applications in Interdisciplinary Fields
The unique structural and chemical properties of oxamide are being leveraged for a variety of cutting-edge applications beyond its traditional use as a slow-release fertilizer.
In the field of energetic materials , this compound is being investigated as a burn rate suppressant in solid rocket propellants. Research has shown that the addition of this compound to ammonium (B1175870) perchlorate (B79767) composite propellants can significantly reduce the burn rate, which is crucial for controlling the thrust profile of rocket motors. For instance, varying the mass fraction of this compound from 0% to 20% has been demonstrated to reduce the burn rate from approximately 4 mm/s to 1 mm/s at 1 MPa. This level of control allows for the design of motors with tailored performance for specific missions.
| This compound Mass Fraction (%) | Approximate Burn Rate at 1 MPa (mm/s) |
| 0 | 4 |
| 5 | 3.2 |
| 10 | 2.5 |
| 13 | 2.1 |
| 20 | 1.0 |
This table is interactive. You can sort and filter the data.
In polymer science , the incorporation of the this compound motif into polymer backbones is a promising strategy for developing high-performance materials. Poly(this compound ester)s, for example, exhibit enhanced melting temperatures and biodegradability. The introduction of this compound-containing structures can lead to polymers with high thermal stability and desirable mechanical properties. For instance, certain bio-based polyamides containing this compound structures have shown excellent thermal-oxidative stability, making them suitable for demanding applications.
The field of coordination chemistry is also seeing expanded use of this compound and its derivatives as versatile ligands for the synthesis of polynuclear complexes with interesting magnetic and catalytic properties. The ability of the this compound group to coordinate with metal ions in various conformations allows for the construction of complex molecular architectures.
Sustainable Synthesis and Green Chemistry Innovations
The traditional synthesis of this compound often involves processes that are not environmentally benign. As a result, a significant focus of future research is the development of sustainable and green synthetic routes.
A notable innovation in this area is a new production facility in Xinjiang, China, which will produce this compound fertilizer using captured CO₂, green hydrogen, and green ammonia (B1221849). This process represents a significant step towards a more sustainable chemical industry by integrating carbon capture and utilization with renewable energy sources. The process involves the reaction of ammonia with an oxalate (B1200264) intermediate derived from captured CO₂.
Future research in this area will likely focus on several key aspects of green chemistry:
Use of Renewable Feedstocks: Exploring the synthesis of this compound from biomass-derived platform chemicals.
Catalytic Efficiency: Developing more efficient and selective catalysts to improve reaction yields and reduce energy consumption.
Solvent-Free and Aqueous Systems: Designing synthetic methods that minimize or eliminate the use of hazardous organic solvents.
Electrochemical Synthesis: Investigating electrochemical methods for the synthesis of this compound and its derivatives, which can offer a cleaner and more controlled reaction environment.
Advanced Computational Design and Materials Discovery
Computational chemistry and materials informatics are becoming indispensable tools for accelerating the discovery and design of new this compound-based materials.
Density Functional Theory (DFT) is being employed to study the electronic structure and properties of this compound-containing materials, such as metal-organic frameworks (MOFs). These studies can predict the adsorption properties of MOFs for various gases, guiding the design of materials for applications like carbon capture and gas separation.
Molecular docking simulations are being used to design and screen this compound derivatives for their potential as inhibitors of biological targets. By predicting the binding affinity and mode of interaction between a ligand and a protein, researchers can prioritize the synthesis of compounds with the highest likelihood of therapeutic activity. For example, docking studies have been instrumental in the development of oxindole (B195798) sulfonamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors, with some compounds showing binding energies comparable to the established inhibitor ibrutinib.
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of materials discovery. ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized this compound derivatives. This approach can significantly reduce the time and cost associated with the traditional trial-and-error approach to materials development.
Comprehensive Environmental Impact Assessments
While this compound is valued for its slow-release properties that can reduce nitrogen runoff and greenhouse gas emissions compared to more soluble fertilizers like urea (B33335), a comprehensive understanding of its long-term environmental fate and potential ecotoxicity is still emerging.
Future research will need to focus on:
Life Cycle Assessment (LCA): Conducting thorough LCAs of this compound production and use, comparing different synthetic routes and application scenarios to conventional nitrogen fertilizers.
Biodegradation Pathways: Elucidating the microbial and enzymatic pathways involved in the degradation of this compound in various soil and aquatic environments.
Ecotoxicity Studies: Performing standardized ecotoxicity tests on a range of terrestrial and aquatic organisms to determine the potential risks associated with the accumulation of this compound and its degradation products in the environment. While comprehensive data is not widely available, the need for such studies is recognized to ensure the long-term sustainability of this compound use.
Exploration of New Biological Targets and Therapeutic Modalities
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with a growing number of derivatives being investigated for a wide range of therapeutic applications.
Enzyme Inhibition: this compound derivatives have shown promise as inhibitors of several key enzymes implicated in human diseases.
Inosine Monophosphate Dehydrogenase (IMPDH): As inhibitors of IMPDH, this compound derivatives have potential applications as immunosuppressants, anticancer, and antiviral agents.
Kinase Inhibition: Several this compound-based compounds are being explored as inhibitors of various kinases, which are critical targets in oncology. For instance, oxindole sulfonamide derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), with some compounds exhibiting IC50 values in the low micromolar range against BTK-positive cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| PID-4 | RAMOS (BTK-Positive) | 2.29 ± 0.52 |
| PID-6 | RAMOS (BTK-Positive) | 9.37 ± 2.47 |
| PID-19 | RAMOS (BTK-Positive) | 2.64 ± 0.88 |
This table is interactive. You can sort and filter the data.
Antiviral and Anticancer Activity: Research is ongoing to develop this compound-hydrazone hybrids and other derivatives as potential anticancer agents, with some compounds showing significant anti-proliferative effects against cancer cell lines. Additionally, the antiviral potential of this compound derivatives is being investigated against a range of viruses. For example, certain tabamide derivatives have shown promising activity against the influenza virus, with IC50 values in the sub-micromolar range.
Drug Delivery Systems: The unique chemical properties of this compound are also being explored for the development of novel drug delivery systems. For instance, this compound-bridged mesoporous organosilica nanoparticles have been designed for the enzyme-responsive release of therapeutic agents. The this compound linkage can be cleaved by specific enzymes, triggering the release of the encapsulated drug at the target site.
Q & A
Basic: What experimental methodologies are recommended for synthesizing oxamide from ethyl oxalate and ammonia under controlled conditions?
This compound synthesis via ethyl oxalate ammonolysis requires precise control of temperature, reactant ratios, and solvent systems. Key steps include:
- Cooling and Mixing : Ethyl oxalate is cooled in an ice-salt bath, followed by controlled ammonia introduction with continuous agitation to ensure uniform reaction and prevent premature precipitation .
- Distillation and Purification : Post-reaction, vacuum distillation removes volatile byproducts (e.g., ethyl oxamate) at 115°C, with residual this compound quantified gravimetrically .
- Solvent Optimization : Using polar solvents (e.g., absolute alcohol) enhances ammonia-ethyl oxalate interaction, improving yield reproducibility .
Basic: How can X-ray diffraction (XRD) resolve discrepancies in this compound’s crystal structure?
Early XRD studies reported anomalous C–C bond lengths (1.542 Å), later corrected to 1.315 Å via 3D Fourier refinement. Methodological best practices include:
- Sample Preparation : Crystallize this compound from aqueous solutions at ~70°C to obtain triclinic crystals suitable for analysis .
- Data Collection : Use high-resolution detectors and multi-angle scans to minimize systematic errors.
- Validation : Cross-reference results with computational models (e.g., density functional theory) to confirm bond geometry .
Advanced: How does integrating this compound into metal-organic frameworks (MOFs) enhance CO₂ selectivity, and what analytical methods validate this?
The this compound-functionalized MOF NOTT-125 exhibits CO₂ uptake of 12.5 mmol/g at 20 bar due to:
- Functionalized Pores : this compound’s dual amide groups create strong binding sites for CO₂ via dipole-quadrupole interactions .
- Validation Techniques :
Advanced: How can researchers address contradictions in this compound’s excited-state emission properties?
This compound’s ambiguous S₁ (singlet) and T₁ (triplet) states require multi-method validation:
- Spectroscopic Triangulation :
- Computational Modeling : Use TD-DFT to simulate spin-orbit coupling and S-T energy gaps .
Basic: What steps ensure reproducibility in this compound synthesis via ammonium bicarbonate coproduction?
The synthetic ammonia route reduces costs but demands strict parameter control:
- Reaction Steps :
- Ammonium Formate Synthesis : CO + NH₃ → HCOONH₄ (120°C, H₂SO₄ catalyst) .
- Dimerization : HCOONH₄ → (NH₄)₂C₂O₄ (dehydration at 200°C).
- This compound Formation : (NH₄)₂C₂O₄ → (CONH₂)₂ (thermal decomposition at 400°C) .
- Yield Optimization : Monitor NH₃ flow rate and CO pressure to avoid byproducts (e.g., oxamic acid) .
Advanced: What pharmacological screening protocols evaluate this compound-derived manganese complexes?
Mn(II)-oxamide complexes (e.g., Mn-BHO/Mn-BMO) are tested via:
- Synthesis : Condense oxalic dihydrazide with aldehydes (2-hydroxynaphthaldehyde/2-methoxybenzaldehyde), followed by MnCl₂ complexation .
- Characterization :
- ESR Spectroscopy : Confirm octahedral geometry (g ~2.0, μeff ~5.9 BM) .
- Cytotoxicity Assays : Use MTT tests on leukemia cells (IC₅₀ ~50 µM) .
- SEM Imaging : Analyze surface morphology to correlate structure-bioactivity relationships .
Basic: How do solvent polarity and reactant ratios influence this compound yield in ammonolysis reactions?
Data from ethyl oxalate/ammonia reactions (Table I ):
| Experiment | Ethyl Oxalate : Ammonia Ratio | Solvent | This compound Yield (%) |
|---|---|---|---|
| 1 | 3.09:1 | Ethanol | 68 |
| 2 | 3.67:1 | Ligroin | 72 |
| 3 | 2.95:1 | Ethanol | 58 |
| Key findings: |
- Polar Solvents : Ethanol increases dielectric constant, enhancing ion-dipole interactions and yield .
- Excess Ammonia : Ratios >3:1 reduce unreacted ethyl oxalate but risk byproduct formation .
Advanced: What mechanistic insights explain hafnium-mediated N₂ cleavage for this compound synthesis?
The Cornell method uses hafnocene complexes to cleave N₂ at ambient conditions:
- Catalytic Cycle :
- N₂ Activation : Hf(II) binds N₂, forming a µ-N₂ bridged complex.
- CO Insertion : Sequential CO addition forms Hf–N–C–O intermediates.
- Acid Workup : HCl liberates this compound, regenerating Hf(II) (non-catalytic, 1:1 stoichiometry) .
- Limitations : Low turnover (<10 cycles) and energy-intensive CO separation hinder scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
